UCB-6876
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPPZWEPMDGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Tactics of UCB-6876: A Deep Dive into its Allosteric Inhibition of Tumor Necrosis Factor Alpha
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of UCB-6876, a novel small molecule inhibitor of Tumor Necrosis Factor alpha (TNF-α). This compound represents a significant advancement in the field of TNF-α modulation, operating through a unique allosteric mechanism that stabilizes a distorted, signaling-incompetent conformation of the TNF-α trimer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and therapeutic protein development.
Executive Summary
Tumor Necrosis Factor alpha is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. This compound is a small molecule that inhibits TNF-α signaling not by direct competition with its receptor, but by binding to a cryptic pocket within the TNF-α trimer. This binding event induces and stabilizes an asymmetric conformation of the trimer, which disrupts one of the three receptor binding sites. Consequently, the stoichiometry of TNF-α binding to its receptor, TNFR1, is altered, preventing the necessary receptor clustering required for downstream signal transduction. This allosteric modulation effectively neutralizes the biological activity of TNF-α.
Core Mechanism of Action: Stabilization of a Distorted TNF-α Trimer
The canonical active form of soluble TNF-α is a homotrimer characterized by a three-fold symmetry. This symmetrical arrangement allows for the binding of three TNFR1 molecules, leading to receptor trimerization and the initiation of downstream signaling pathways, such as the NF-κB pathway.
This compound disrupts this process by binding to a novel, cryptic pocket located at the interface of the TNF-α monomers.[1] This binding event induces a conformational change in the TNF-α trimer, breaking its three-fold symmetry and resulting in a distorted, asymmetric structure.[1][2] The crystal structure of the human TNF-α-UCB-6876 complex (PDB ID: 6OOY) reveals this distorted conformation.[1]
The most critical consequence of this conformational distortion is the disruption of one of the three TNFR1 binding sites. As a result, the this compound-bound TNF-α trimer is only capable of binding to two TNFR1 molecules.[1][3] This incomplete receptor engagement is insufficient to trigger the full activation of the downstream signaling cascade, effectively inhibiting the pro-inflammatory effects of TNF-α.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the interaction of this compound with TNF-α and its inhibitory activity.
| Parameter | Value | Species | Assay | Reference |
| Dissociation Constant (KD) | 22 µM | Human | Surface Plasmon Resonance (SPR) | [1] |
| Association Rate (kon) | 923 M-1s-1 | Human | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (koff) | 0.02 s-1 | Human | Surface Plasmon Resonance (SPR) | [1] |
| IC50 | 202 nM | Human | HEK-293 NF-κB Reporter Gene Assay | [1] |
| IC50 | 95 nM | Mouse | HEK-293 NF-κB Reporter Gene Assay | [1] |
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the methodology used to determine the binding kinetics of this compound to human TNF-α.
-
Instrumentation: Biacore T200 (GE Healthcare).[4]
-
Immobilization:
-
Analyte and Running Buffer:
-
This compound was used as the analyte.
-
The running buffer was HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO.[4]
-
-
Kinetic Analysis:
-
Data Analysis:
-
The resulting sensorgrams were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The binding data were fitted to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
HEK-293 NF-κB Reporter Gene Assay for Cellular Activity
This protocol describes a representative method for determining the cellular potency of this compound in inhibiting TNF-α-induced NF-κB signaling.
-
Cell Line: HEK-293 cells stably expressing an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase). The HEK-Blue™ CD40L SEAP reporter cell line is a suitable example.[3]
-
Cell Culture and Plating:
-
HEK-293 reporter cells were cultured in appropriate media.
-
Cells were seeded into 96-well plates at a density that would result in a confluent monolayer on the day of the assay.
-
-
Compound Treatment:
-
A serial dilution of this compound was prepared in assay medium.
-
The cells were pre-incubated with the various concentrations of this compound for 1 hour at 37°C.
-
-
TNF-α Stimulation:
-
A solution of human or mouse TNF-α was prepared at a concentration that elicits a submaximal response (e.g., EC80).
-
The TNF-α solution was added to the wells containing the cells and this compound. A set of wells with cells and TNF-α but no compound served as the positive control, and wells with cells and medium alone served as the negative control.
-
-
Incubation: The plate was incubated for a period sufficient to allow for reporter gene expression (typically 6-24 hours) at 37°C.
-
Reporter Gene Detection:
-
The level of reporter gene expression was quantified. For a SEAP reporter, a colorimetric substrate was added to the culture supernatant. For a luciferase reporter, a lysis buffer followed by a luciferase substrate was added to the cells.
-
The signal (absorbance or luminescence) was read using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound was calculated relative to the positive and negative controls.
-
The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway of TNF-α and Inhibition by this compound
Caption: TNF-α signaling pathway and its inhibition by this compound.
Experimental Workflow for Cellular Activity Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound Mechanism
Caption: Logical flow of the mechanism of action of this compound.
Conclusion
This compound represents a novel class of TNF-α inhibitors that function through an allosteric mechanism. By stabilizing a naturally occurring, signaling-incompetent conformation of the TNF-α trimer, this compound effectively prevents the productive engagement of its receptor, TNFR1. This mechanism of action, distinct from the direct receptor-binding competition of monoclonal antibodies, offers a promising new avenue for the development of small-molecule therapeutics for the treatment of TNF-α-mediated inflammatory diseases. The data and protocols presented in this whitepaper provide a comprehensive overview of the molecular basis for the therapeutic potential of this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of UCB-6876: A Technical Guide to its Inhibition of TNF Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of UCB-6876 and its analogues as small-molecule inhibitors of Tumor Necrosis Factor (TNF) signaling. The following sections detail the quantitative data derived from key experiments, comprehensive experimental protocols, and visualizations of the signaling pathways and experimental workflows.
Introduction: Targeting TNF Signaling with Small Molecules
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the inflammatory cascade and a key therapeutic target in autoimmune diseases such as rheumatoid arthritis. While biologic drugs targeting TNF have been highly successful, the development of orally available small-molecule inhibitors has been a significant challenge. This compound and its derivatives represent a novel class of TNF inhibitors that function not by blocking the receptor-binding site directly, but by stabilizing an asymmetric, inactive conformation of the TNF trimer. This allosteric mechanism of inhibition prevents productive signaling through its primary receptor, TNFR1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its more potent analogue, UCB-9260, providing a comparative overview of their biochemical and cellular activities.
Table 1: Binding Affinity of UCB Compounds to TNF
| Compound | Target | Method | KD | kon (M-1s-1) | koff (s-1) |
| This compound | Human TNFα | SPR | 22 µM | 923 | 0.02 |
| UCB-9260 | Human TNFα | SPR | 13 nM | - | - |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Cellular Activity of UCB-9260
| Assay | Cell Line | Stimulus | Endpoint | IC50 |
| NF-κB Reporter Gene Assay | HEK-293 | 10 pM human TNF | NF-κB activity | 202 nM |
| Cytotoxicity Assay | L929 | human TNF | Cell Viability | 116 nM |
| Cytotoxicity Assay | L929 | mouse TNF | Cell Viability | 120 nM |
Data compiled from a study on UCB-9260.[2]
Table 3: In Vivo Efficacy of UCB-9260
| Animal Model | Dosing | Outcome Measure | Result |
| Zymosan-induced neutrophilia in mice | 10-300 mg/kg, p.o. | Neutrophil recruitment | Dose-dependent inhibition |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., bid | Arthritis clinical score | Significant reduction |
Data from in vivo studies on UCB-9260.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetic parameters (kon, koff) of UCB compounds to human TNF.
Materials:
-
Biacore T200 instrument
-
CM5 sensor chip
-
Human TNFα
-
This compound or UCB-9260
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) + 5% DMSO
Protocol:
-
Immobilization of TNFα:
-
Equilibrate the CM5 sensor chip with HBS-P buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject human TNFα (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~2000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare serial dilutions of this compound or UCB-9260 in HBS-P buffer with 5% DMSO.
-
Inject the compound solutions over the immobilized TNFα surface at a flow rate of 30 µL/min. For single-cycle kinetics, inject increasing concentrations sequentially.
-
Allow for an association phase followed by a dissociation phase where buffer is flowed over the chip.
-
Regenerate the sensor surface between cycles if necessary, using a pulse of a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from a reference flow cell and a buffer-only injection.
-
Fit the sensorgrams to a 1:1 binding model to determine the kon, koff, and KD values.
-
HEK-293 NF-κB Reporter Gene Assay
Objective: To measure the inhibitory effect of UCB compounds on TNF-induced NF-κB signaling.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
96-well cell culture plates
-
Human TNFα
-
UCB-9260
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density of 30,000 cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of UCB-9260 in cell culture medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour.
-
-
TNFα Stimulation:
-
Add human TNFα to a final concentration of 10 pM to the compound-treated wells.
-
Include a positive control (TNFα only) and a negative control (medium only).
-
-
Incubation: Incubate the plate for 5-6 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
L929 Cytotoxicity Assay
Objective: To assess the ability of UCB compounds to protect L929 cells from TNF-induced cytotoxicity.
Materials:
-
L929 mouse fibrosarcoma cells
-
96-well cell culture plates
-
Human or mouse TNFα
-
Actinomycin D
-
UCB-9260
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Compound and TNFα Treatment:
-
Prepare serial dilutions of UCB-9260.
-
Add the compound dilutions to the cells, followed by the addition of TNFα (human or mouse) and Actinomycin D (to sensitize the cells to TNF-induced apoptosis).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well.
-
Measure the absorbance or luminescence according to the reagent's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
RIP1 Ubiquitination Western Blot
Objective: To investigate the effect of UCB compounds on the early signaling events downstream of TNFR1 activation, specifically the ubiquitination of RIP1.
Materials:
-
Jurkat cells
-
Human TNFα
-
UCB-9260
-
Etanercept (positive control)
-
Lysis buffer
-
Antibodies: anti-TNFR1, anti-RIP1, anti-ubiquitin, anti-pNFkB, anti-GAPDH
-
Protein A/G beads
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment:
-
Treat Jurkat cells with UCB-9260 or etanercept for a specified time.
-
Stimulate the cells with human TNFα for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation.
-
Immunoprecipitation of TNFR1:
-
Incubate the cell lysates with an anti-TNFR1 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the TNFR1-containing protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIP1 and ubiquitin to detect ubiquitinated RIP1.
-
Analyze whole-cell lysates separately by Western blot for pNFkB and GAPDH (as a loading control).
-
-
Data Analysis: Compare the levels of ubiquitinated RIP1 in the different treatment groups.
Analytical Size Exclusion Chromatography (AnSEC)
Objective: To determine the stoichiometry of the TNF-TNFR1 complex in the presence and absence of a UCB compound.
Materials:
-
Size exclusion chromatography system (e.g., ÄKTA)
-
Superdex 200 Increase column (or similar)
-
Human TNFα
-
Soluble human TNFR1
-
UCB compound
-
Running buffer (e.g., PBS)
Protocol:
-
Sample Preparation:
-
Prepare samples of human TNFα alone, TNFα pre-incubated with the UCB compound, and TNFα mixed with varying molar ratios of TNFR1 (with and without the compound).
-
Incubate the mixtures to allow complex formation.
-
-
Chromatography:
-
Equilibrate the SEC column with the running buffer.
-
Inject the samples onto the column.
-
Run the chromatography at a constant flow rate.
-
-
Data Collection and Analysis:
-
Monitor the protein elution profile at 280 nm.
-
Analyze the chromatograms to observe any shifts in the elution volume of the TNFα peak upon binding to TNFR1 and/or the UCB compound, which indicates the formation of larger complexes.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: TNF signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: General workflow for in vitro cellular assays.
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination of RIP1 regulates an NF-κB-independent cell death switch in TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
UCB-6876: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of UCB-6876, a small molecule inhibitor of Tumor Necrosis Factor (TNF). The document details its mechanism of action, key experimental data, and the methodologies used in its characterization.
Introduction: Targeting TNF with a Novel Mechanism
Tumor Necrosis Factor (TNF) is a trimeric cytokine central to inflammatory processes and a validated target for numerous autoimmune diseases.[1][2] this compound represents a novel class of TNF inhibitors that function by stabilizing a distorted, asymmetric conformation of the TNF trimer.[1][2] This allosteric modulation prevents the binding of the third TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling.[1] This mechanism contrasts with traditional antibody-based therapies that block the receptor-binding sites directly.
Mechanism of Action: Stabilization of a Distorted TNF Trimer
This compound binds to a pocket within the core of the TNF homotrimer.[1][2] This binding induces a conformational change that distorts one of the three potential TNFR1 binding sites.[1][2] As a result, the stoichiometry of receptor binding is reduced from three to two TNFR1 molecules per TNF trimer, which is insufficient to initiate a productive signaling cascade.[1] Docking analyses have revealed that this compound forms hydrogen bonds with Gly121 and Tyr151 residues and engages in hydrophobic interactions with Leu57, Tyr59, Gly121, Ile155, and Tyr119 of TNFα.[2]
Signaling Pathway Diagram
Caption: this compound stabilizes a distorted TNF trimer, preventing full receptor engagement and inhibiting signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various biophysical and cellular assays.
Table 1: Surface Plasmon Resonance (SPR) Kinetic Parameters
| Compound | Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (µM) |
|---|---|---|---|---|---|
| This compound | This compound (15.6-250 µM) | Human TNF | Not specified | Not specified | Not specified |
| UCB-9260 | UCB-9260 (1.875-30 µM) | Human TNF | Not specified | Not specified | Not specified |
| UCB-6786 | UCB-6786 (1.875-30 µM) | Human TNF | Not specified | Not specified | Not specified |
Note: Specific kinetic constants for this compound were not detailed in the provided search results, but concentration ranges for analysis were given.[3][4]
Table 2: Cellular Assay Data
| Assay | Cell Line | Compound | Effect | Key Parameters |
|---|---|---|---|---|
| L929 Cytotoxicity Assay | L929 (mouse fibrosarcoma) | UCB-9260 | Inhibition of mouse and human TNF-induced cell death | Increased luminescence indicates inhibition.[4] |
| NF-κB Reporter Gene Assay | HEK-293 | UCB-9260 | Inhibition of TNF-stimulated NF-κB pathway | Data compared against maximal activation by TNF and agonist antibody.[4] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol was used to measure the binding kinetics of UCB compounds to human TNF.[3]
-
Instrumentation: BIAcore T200 (GE Healthcare).
-
Sensor Chip: CM5 Sensor Chip.
-
Immobilization: Human TNF was immobilized on flow channel 2 (~2000 RU) via amine coupling chemistry. Flow channel 1 was left blank as a reference.
-
Running Buffer: HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) + 5% DMSO.
-
Analyte Injection: this compound was injected in series over all flow cells at concentrations of 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM at a flow rate of 30 µl/min.
-
Regeneration: The surface was regenerated between cycles with two 60-second injections of 40 mM HCl followed by a single 30-second injection of 5 mM NaOH.
-
Data Analysis: Double-referenced, background-subtracted binding curves were analyzed using T200 Evaluation software (version 1.0) to determine kinetic parameters.
Experimental Workflow: SPR Analysis
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound binding to human TNF.
Analytical Size Exclusion Chromatography (AnSEC)
This method was used to analyze the stoichiometry of the TNF:TNFR1 complex in the presence of UCB compounds.[4]
-
Sample Preparation:
-
Human TNF was incubated alone or with a UCB compound (e.g., UCB-5307).
-
Separately, a pre-formed complex of human TNF and human TNFR1 (at a 3.2-fold molar excess of receptor) was prepared.
-
The pre-formed complex was also incubated with various concentrations of the UCB compound.
-
-
Chromatography: Samples were run on a size exclusion column.
-
Detection: Elution profiles were monitored, likely by UV absorbance at 280 nm.
-
Analysis: The migration positions of peaks corresponding to TNF bound to 1, 2, or 3 receptors were compared across different conditions to determine the effect of the compound on complex formation. The results showed that the compounds shifted the equilibrium to favor complexes with only two bound receptors.[4]
L929 Cell Viability Assay
This functional assay measures the ability of compounds to inhibit TNF-induced cell death.[4]
-
Cell Culture: L929 mouse fibrosarcoma cells are cultured in appropriate media.
-
Treatment: Cells are incubated with human or mouse TNF in the presence of varying concentrations of the test compound (e.g., UCB-9260).
-
Incubation: The plates are incubated to allow TNF to induce apoptosis/necrosis.
-
Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo), where the luminescence signal is proportional to the number of viable cells.
-
Data Analysis: An increase in luminescence in the presence of the compound compared to TNF alone indicates inhibition of TNF's cytotoxic effect.
Synthesis and Chemical Properties
This compound is chemically named 1-[(2,5-dimethylphenyl)methyl]-1H-Benzimidazole-2-methanol (CAS 637324-45-9).[4] The synthesis involves standard organic chemistry techniques, with starting materials procured from commercial suppliers.[4] Characterization is performed using techniques such as NMR and LC-MS.[4]
Synthesis of 1-(2,5-dimethylbenzyl)-1H-benzimidazole (Intermediate): [4]
-
A key intermediate was synthesized and purified, yielding an off-white solid.
-
¹H NMR (300 MHz, d6-DMSO): δ 8.23 (s, 1H), 7.68-7.66 (m, 1H), 7.43-7.41 (m, 1H), 7.21-7.19 (m, 2H), 7.10 (d, J 7.6 Hz, 1H), 7.01 (d, J 7.6 Hz, 1H), 6.67 (s, 1H), 5.45 (s, 2H), 2.25 (s, 3H), 2.14 (s, 3H).
Conclusion
The discovery and development of this compound have elucidated a novel mechanism for the inhibition of TNF. By binding within the trimer core and stabilizing an asymmetric, signaling-deficient conformation, this compound effectively reduces the stoichiometry of receptor binding. This approach offers a promising alternative to existing biologic therapies for TNF-mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and immunology.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
The Molecular Target of UCB-6876: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UCB-6876 is a small molecule inhibitor that selectively targets Tumor Necrosis Factor alpha (TNFα), a key cytokine implicated in a range of inflammatory diseases. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. This compound functions by binding to and stabilizing a naturally occurring, asymmetric conformation of the soluble TNFα trimer. This stabilization allosterically hinders the binding of the TNF receptor 1 (TNFR1), effectively inhibiting downstream signaling pathways that drive inflammation. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to serve as a technical resource for the scientific community.
Molecular Target and Mechanism of Action
The primary molecular target of this compound has been unequivocally identified as Tumor Necrosis Factor alpha (TNFα) .[1] this compound exhibits a novel mechanism of action by not directly competing with the TNFα-TNFR1 interaction at the binding interface. Instead, it acts as an allosteric inhibitor.
The active form of soluble TNFα is a homotrimer with threefold symmetry. This compound binds to a specific, asymmetric crystalline form of the TNFα trimer.[1] This binding event stabilizes an asymmetric conformation of the soluble TNFα trimer, which compromises its signal transduction capabilities.[1] By locking the trimer in this distorted state, this compound allosterically alters one of the three receptor-binding sites on the TNFα molecule.[1] Consequently, the affinity for the third TNFR1 molecule is significantly reduced, preventing the canonical 3:1 binding ratio of TNFR1 to the TNFα trimer that is required for robust downstream signaling.[1]
Signaling Pathway of TNFα and Inhibition by this compound
TNFα exerts its biological effects by binding to its receptors, primarily TNFR1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors upregulate the expression of pro-inflammatory genes. This compound disrupts the initial step of this cascade.
Quantitative Data
The interaction of this compound with TNFα has been characterized using various biophysical techniques, with Surface Plasmon Resonance (SPR) providing key quantitative data on its binding kinetics.
| Parameter | Value | Method | Source |
| Dissociation Constant (KD) | 22 µM | Surface Plasmon Resonance (SPR) | [1] |
| Association Rate (kon) | 923 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (koff) | 0.02 s-1 | Surface Plasmon Resonance (SPR) | [1] |
Table 1: Binding kinetics of this compound to the asymmetric crystal form of the TNFα trimer.
The slow association and dissociation rates are unusual for a small molecule of its size and are consistent with a mechanism involving a conformational selection of a low-abundance form of the TNFα trimer.[2]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the determination of binding kinetics of this compound to immobilized TNFα using a Biacore T200 instrument.
Materials:
-
Biacore T200 instrument (GE Healthcare)
-
CM5 Sensor Chip (GE Healthcare)
-
Amine coupling kit (GE Healthcare)
-
Human TNFα
-
This compound
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) with 5% DMSO
-
Regeneration Solution: 40 mM HCl, 5 mM NaOH
Procedure:
-
Immobilization of TNFα:
-
Equilibrate the system with running buffer.
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize human TNFα to the surface of flow cell 2 to a level of approximately 2000 Response Units (RU) via standard amine coupling chemistry.
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
-
Flow cell 1 is left blank to serve as a reference.
-
-
Binding Analysis:
-
Allow the surface to stabilize in the running buffer.
-
Prepare serial dilutions of this compound in the running buffer (e.g., 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM).
-
Inject the this compound solutions over all flow cells in series at a flow rate of 30 µl/min.
-
Allow for a sufficient dissociation phase.
-
-
Data Analysis:
-
Perform double-referencing by subtracting the signal from the reference flow cell and a buffer-only injection.
-
Fit the resulting sensorgrams to a 1:1 binding model using the Biacore T200 Evaluation software to determine kon, koff, and KD.
-
-
Regeneration:
-
Regenerate the sensor surface between cycles with two 60-second injections of 40 mM HCl followed by a single 30-second injection of 5 mM NaOH at a flow rate of 10 µl/min.[3]
-
HEK293 NF-κB Reporter Gene Assay
This cellular assay measures the inhibitory effect of this compound on TNFα-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB reporter gene (e.g., luciferase or SEAP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human TNFα
-
This compound
-
Assay plates (96-well, white, clear bottom for luminescence)
-
Luciferase substrate (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293 NF-κB reporter cells in 96-well plates at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate a fixed concentration of human TNFα (e.g., 10 pM) with the this compound dilutions for 1 hour at 37°C.
-
Remove the old medium from the cells and add the TNFα/UCB-6876 mixtures.
-
Include controls for basal activity (medium only) and maximal stimulation (TNFα only).
-
-
Incubation:
-
Incubate the plates for 6 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the maximal TNFα response.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a four-parameter logistic equation to determine the IC50 value.
-
L929 Cell Cytotoxicity Assay
This assay assesses the ability of this compound to inhibit TNFα-induced cell death in the murine L929 fibroblast cell line.
Materials:
-
L929 cells
-
Cell culture medium
-
Human or mouse TNFα
-
Actinomycin D
-
This compound
-
Assay plates (96-well)
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed L929 cells in 96-well plates and incubate overnight.
-
-
Compound and TNFα Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells, followed by a fixed concentration of TNFα and Actinomycin D (to sensitize the cells to TNFα-induced apoptosis).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well.
-
Measure luminescence to quantify the number of viable cells.
-
-
Data Analysis:
-
Increased luminescence indicates inhibition of TNFα-induced cell death.
-
Calculate the percentage of protection and determine the IC50 of this compound.
-
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors for TNFα. Its unique allosteric mechanism of action, which involves the stabilization of a signaling-incompetent asymmetric trimer, offers a differentiated approach compared to traditional orthosteric inhibitors. The data and protocols presented in this guide provide a detailed technical foundation for researchers and drug developers working on TNFα-targeted therapies. The continued exploration of such novel inhibitory mechanisms holds promise for the development of new treatments for a wide array of inflammatory and autoimmune disorders.
References
The Structure-Activity Relationship of UCB-6876: A Technical Guide to a Novel Class of TNF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UCB-6876, a pioneering small molecule inhibitor of Tumor Necrosis Factor (TNF). This document details the mechanism of action, quantitative binding and functional data, and the experimental protocols utilized in the characterization of this compound and its analogues.
Executive Summary
Tumor Necrosis Factor (TNF) is a key cytokine implicated in a range of inflammatory diseases. While biologic drugs targeting TNF have proven successful, the development of small molecule inhibitors has been a significant challenge. This compound and its related compounds represent a novel class of TNF inhibitors that function not by direct receptor antagonism, but by stabilizing a naturally occurring, asymmetric, and signaling-incompetent conformation of the TNF trimer. This unique mechanism of action effectively reduces the valency of TNF-receptor interactions, thereby inhibiting downstream inflammatory signaling. This guide synthesizes the available data to provide a comprehensive resource for researchers in the field of TNF biology and drug discovery.
Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
The primary mechanism of action for this compound and its analogues is the allosteric inhibition of TNF signaling through the stabilization of a distorted, asymmetric form of the TNF trimer.[1][2] In its active state, the TNF homotrimer binds to three TNF receptor 1 (TNFR1) molecules, leading to receptor clustering and the initiation of downstream signaling cascades, such as the NF-κB pathway.
This compound binds to a cryptic pocket within the core of the TNF trimer, inducing a conformational change that prevents one of the three receptor binding sites from effectively engaging with TNFR1.[1] This results in a TNF trimer that can only bind to two TNFR1 molecules, which is insufficient to trigger a robust signaling response.[1] This mechanism has been elucidated through X-ray crystallography and various biophysical and cellular assays.
Below is a diagram illustrating the proposed mechanism of action.
Caption: this compound stabilizes an asymmetric TNF trimer, preventing full receptor engagement and inhibiting downstream signaling.
Structure-Activity Relationship
The following tables summarize the quantitative data for this compound and related benzimidazole-based TNF inhibitors. The data has been compiled from various sources and highlights the key structural modifications that influence binding affinity and cellular potency.
Table 1: Binding Affinity of UCB Compounds to Human TNF
| Compound | Structure | CAS Number | KD (nM) | Assay Method |
| This compound | 1-[(2,5-dimethylphenyl)methyl]-1H-Benzimidazole-2-methanol | 637324-45-9 | 22,000[3] | Surface Plasmon Resonance |
| UCB-6786 | 1-[(2-methylphenyl)methyl]-1H-Benzimidazole-2-methanol | 537018-21-6 | N/A | Surface Plasmon Resonance (binding observed)[4] |
| UCB-5307 | N/A | N/A | 9[2] | N/A |
| UCB-9260 | N/A | N/A | 13 | N/A |
N/A: Not available in the reviewed literature.
Table 2: In Vitro Functional Activity of UCB Compounds
| Compound | HEK293 NF-κB IC50 (nM) (10 pM hTNF) | L929 Cytotoxicity IC50 (nM) (human TNF) | L929 Cytotoxicity IC50 (nM) (mouse TNF) |
| This compound | N/A | N/A | N/A |
| UCB-9260 | 202 | 116 | 120 |
| UCB-5307 | N/A | N/A | N/A |
N/A: Not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of the this compound series are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the method used to determine the binding kinetics and affinity (KD) of the compounds to human TNF.
Caption: Workflow for determining compound binding kinetics to TNF using SPR.
Detailed Steps:
-
Immobilization: Human TNF is immobilized on a CM5 sensor chip to a level of approximately 2000-5000 response units (RU) using standard amine coupling chemistry.[5]
-
Equilibration: The sensor surface is equilibrated with a running buffer, typically HBS-P+ (HEPES buffered saline with surfactant P20) containing 5% DMSO to match the compound solvent.[5]
-
Compound Injection: A series of concentrations of the test compound (e.g., this compound serially diluted from 187.5 µM) are injected over the sensor surface at a constant flow rate (e.g., 30-100 µl/min).[5]
-
Association/Dissociation: The binding of the compound to TNF is monitored in real-time as a change in RU. The association phase is followed by a dissociation phase where the compound solution is replaced by running buffer.
-
Regeneration: The sensor surface is regenerated between cycles using a low pH buffer (e.g., 40 mM HCl) followed by a brief injection of a high pH buffer (e.g., 5 mM NaOH) to remove any remaining bound compound.[5]
-
Data Analysis: The resulting sensorgrams are double-referenced and fit to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]
HEK293 NF-κB Reporter Gene Assay
This cell-based assay is used to measure the functional inhibition of TNF-induced NF-κB signaling.
Caption: Workflow for the HEK293 NF-κB reporter gene assay.
Detailed Steps:
-
Cell Culture: HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase) are cultured under standard conditions.
-
Compound Addition: Cells are treated with various concentrations of the test compounds.
-
TNF Stimulation: After a pre-incubation period with the compound, cells are stimulated with a sub-maximal concentration of human TNF (e.g., 10 pM).
-
Incubation: The cells are incubated for a sufficient time (e.g., 6 hours) to allow for the expression of the reporter gene.
-
Signal Detection: The cells are lysed, and the reporter gene product (e.g., luciferase) activity is measured using a luminometer.
-
Data Analysis: The data is normalized to controls, and the IC50 value is calculated from the resulting dose-response curve.
L929 Cell Cytotoxicity Assay
This assay measures the ability of the compounds to inhibit TNF-induced cell death in L929 murine fibrosarcoma cells.
Detailed Steps:
-
Cell Plating: L929 cells are seeded in 96-well plates.
-
Compound and TNF Addition: The cells are treated with a combination of a fixed concentration of actinomycin D (to sensitize the cells to TNF-induced apoptosis), varying concentrations of the test compound, and a fixed concentration of either human or mouse TNF.
-
Incubation: The plates are incubated for 24 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound series of compounds represents a significant advancement in the field of small molecule TNF inhibitors. Their novel mechanism of action, which involves the allosteric stabilization of a signaling-incompetent form of the TNF trimer, offers a promising alternative to the direct receptor-binding antagonism of biologic drugs. The structure-activity relationship data, though not yet exhaustive, provides a solid foundation for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties.
Future research should focus on obtaining a more complete SAR dataset with all relevant analogues tested under standardized assay conditions. Further elucidation of the precise molecular interactions within the binding pocket through continued crystallographic and computational studies will be crucial for optimizing compound design. Ultimately, the translation of these potent and selective TNF inhibitors into clinically effective oral therapies for inflammatory diseases remains a key objective.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
UCB-6876: A Technical Guide to its Allosteric Inhibition of TNFR1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule UCB-6876 and its inhibitory effect on Tumor Necrosis Factor Receptor 1 (TNFR1) signaling. The document details the mechanism of action, presents quantitative data on its interaction with TNFα, and outlines the experimental protocols used to characterize this molecule.
Core Mechanism of Action: Allosteric Stabilization of a Distorted TNFα Trimer
This compound represents a class of small molecule inhibitors that function through a novel allosteric mechanism. Unlike biologic TNFα inhibitors that sterically hinder the interaction with its receptors, this compound binds to a cryptic pocket within the soluble TNFα homotrimer.[1] This binding event stabilizes the TNFα trimer in a distorted, asymmetric conformation.[1][2]
The native, symmetrical TNFα trimer possesses three identical binding sites for TNFR1. The conformational change induced by this compound disrupts the integrity of one of these binding sites, effectively reducing the stoichiometry of TNFR1 binding from three to two receptors per TNFα trimer.[3] This prevention of full receptor engagement is critical, as the trimerization of TNFR1 is a prerequisite for the recruitment of downstream signaling adaptors and the initiation of the inflammatory cascade.[3] The crystal structure of the human TNF-UCB-6876 complex has been resolved and is available in the Protein Data Bank (PDB ID: 6OOY).[1][3]
Quantitative Data
The interaction of this compound and related compounds with TNFα has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity and Kinetics of this compound with TNFα
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 22 µM | Surface Plasmon Resonance (SPR) | [1] |
| Association Rate (kon) | 923 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (koff) | 0.02 s-1 | Surface Plasmon Resonance (SPR) | [1] |
Table 2: In Vitro Efficacy of a Structurally Related Compound (UCB-9260) in a Cellular Assay
| Assay | Target | IC50 | Cell Line | Reference |
| NF-κB Reporter Gene Assay | Human TNFα | 202 nM | HEK-293 | [4] |
| NF-κB Reporter Gene Assay | Mouse TNFα | 95 nM | HEK-293 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the TNFR1 signaling pathway, the mechanism of this compound action, and the workflows of key experimental procedures.
Caption: TNFR1 Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflows.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and its effects on TNFR1 signaling.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is adapted from studies characterizing the binding of this compound to human TNFα.[5]
-
Instrument: Biacore T200 (GE Healthcare)
-
Sensor Chip: CM5 Sensor Chip (GE Healthcare)
-
Ligand Immobilization:
-
Human TNFα is tethered to the flow-channel surface via amine coupling chemistry to a level of approximately 2000 response units (RU).
-
A blank immobilization is performed on a reference flow-channel.
-
-
Analyte and Running Conditions:
-
Running Buffer: HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO.
-
Analyte (this compound) Preparation: A dilution series of this compound is prepared in the running buffer. A typical concentration range is 15.625 µM to 250 µM.
-
Injection: this compound is injected over all flow cells in series at a flow rate of 30 µl/min using a single-cycle kinetics method.
-
-
Data Analysis:
-
The surface is regenerated between cycles with injections of 40 mM HCl followed by 5 mM NaOH.
-
Double-referenced, background-subtracted binding curves are produced using the Biacore T200 Evaluation software.
-
Kinetic parameters (KD, kon, koff) are determined by fitting the data to a 1:1 binding model.
-
NF-κB Reporter Gene Assay for Cellular Potency
This protocol outlines a general method for assessing the inhibition of TNFα-induced NF-κB activation, based on assays used for compounds similar to this compound.[4]
-
Cell Line: HEK-293 cells stably transfected with a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Stimulation:
-
Pre-incubate the diluted this compound with a sub-maximal concentration of human TNFα (e.g., 10 pM) in assay medium for 1 hour at 37°C.
-
Add the this compound/TNFα mixture to the cells. Include controls for TNFα alone (maximum stimulation) and medium alone (baseline).
-
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a CO2 incubator.
-
Detection:
-
For SEAP: Collect the cell culture supernatant and measure SEAP activity using a suitable substrate (e.g., QUANTI-Blue).
-
For Luciferase: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.
-
-
-
Data Analysis:
-
Normalize the data to the TNFα-only and medium-only controls.
-
Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic fit.
-
RIPK1 Ubiquitination Assay by Immunoprecipitation and Western Blot
This protocol is based on methods used to assess early TNFR1 signaling events in Jurkat T-cells.[6][7]
-
Cell Line: Jurkat T-cells.
-
Protocol:
-
Cell Treatment:
-
Treat Jurkat cells with TNFα (e.g., 10 ng/ml) in the presence or absence of this compound for various short time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing detergents (e.g., SDS, NP-40) and protease/phosphatase inhibitors. It is crucial to also include deubiquitinase inhibitors such as N-ethylmaleimide (NEM).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Immunoprecipitate RIPK1 from the lysates by incubating with an anti-RIPK1 antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.
-
-
Western Blotting:
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) to detect ubiquitinated RIPK1, which will appear as a high-molecular-weight smear or ladder above the unmodified RIPK1 band.
-
Strip and re-probe the membrane with an anti-RIPK1 antibody to confirm equal immunoprecipitation of RIPK1 in all samples.
-
-
-
Data Analysis:
-
Qualitatively assess the reduction in the high-molecular-weight ubiquitin smear in the this compound-treated samples compared to the TNFα-only samples.
-
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination of RIP1 regulates an NF-κB-independent cell death switch in TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination of RIPK1 suppresses programmed cell death by regulating RIPK1 kinase activation during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to UCB-6876: A Novel Small Molecule Inhibitor of Tumor Necrosis Factor-Alpha
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB-6876, with CAS number 637324-45-9, is a novel, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its interaction with the TNF-α signaling pathway. This compound represents a significant advancement in the development of non-biologic therapies for TNF-α mediated inflammatory diseases by uniquely stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer.
Core Concepts and Mechanism of Action
This compound is a TNF-α inhibitor that functions by binding to and stabilizing an asymmetrical form of the soluble TNF-α trimer.[1][2][3] This stabilization prevents the canonical binding of three TNF receptor 1 (TNFR1) molecules, thereby inhibiting downstream signaling cascades that lead to inflammation.[4] The binding of this compound to the TNF-α trimer is characterized by slow association and dissociation kinetics.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 637324-45-9 | [1][2][3][5] |
| Molecular Formula | C17H18N2O | [2][5] |
| Molecular Weight | 266.34 g/mol | [1][2][3][5] |
| IUPAC Name | (1-(2,5-Dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol | [2] |
Binding Affinity and Kinetics
The interaction between this compound and human TNF-α has been characterized using Surface Plasmon Resonance (SPR).
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 22 µM | [1][3] |
| Association Rate (kon) | 923 M⁻¹s⁻¹ | [6] |
| Dissociation Rate (koff) | 0.02 s⁻¹ | [6] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
This protocol outlines the methodology used to determine the binding kinetics of this compound to human TNF-α.
Instrumentation:
-
Biacore T200 (GE Healthcare)[7]
Materials:
-
CM5 Sensor Chip (GE Healthcare)[7]
-
Amine Coupling Kit (GE Healthcare)
-
Recombinant human TNF-α
-
This compound
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO.[7]
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
Procedure:
-
Surface Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.
-
Ligand Immobilization: Immobilize recombinant human TNF-α to the surface of the experimental flow cells via standard amine coupling to a target density of approximately 2000 Resonance Units (RU). A reference flow cell is left blank to serve as a control.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer. For single-cycle kinetics, inject the different concentrations of this compound sequentially over the flow cells at a flow rate of 30 µL/min.[7] A typical concentration range would be 15.625 µM to 250 µM.[7]
-
Data Collection: Monitor the association and dissociation phases in real-time.
-
Data Analysis: Double-reference the collected data by subtracting the signal from the reference flow cell and a buffer-only injection. Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
HEK-293 NF-κB Reporter Gene Assay
This generalized protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Cell Line:
-
HEK-293 cells stably transfected with a nuclear factor-kappa B (NF-κB) response element driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
Materials:
-
HEK-293 NF-κB reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
This compound
-
Luciferase or SEAP detection reagents
Procedure:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add a fixed, sub-maximal concentration of human TNF-α to the wells to stimulate NF-κB activation.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Signal Detection: Measure the reporter gene activity (luminescence or absorbance) according to the manufacturer's instructions for the detection reagent.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for this compound, representing the concentration at which it inhibits 50% of the TNF-α-induced NF-κB activation.
Putative Synthesis of this compound
The following is a putative synthesis route for this compound, based on the disclosed synthesis of structurally related compounds.
Step 1: N-Alkylation of Benzimidazole
-
To a solution of benzimidazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., cesium carbonate) and a phase transfer catalyst (e.g., n-butylammonium iodide) at 0°C.
-
Stir the reaction mixture for a short period, then add 2,5-dimethylbenzyl bromide.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,5-dimethylbenzyl)-1H-benzimidazole.
Step 2: Hydroxymethylation
-
The second step would likely involve the introduction of a hydroxymethyl group at the 2-position of the benzimidazole ring. This could potentially be achieved through various methods, such as a Grignard reaction with formaldehyde or other C1 electrophiles, followed by appropriate workup.
Disclaimer: This is a generalized, putative synthesis based on available chemical literature for similar compounds. The actual synthesis may involve different reagents, conditions, and purification methods.
Visualizations
TNF-α Signaling Pathway and Inhibition by UCB-6878
Caption: Inhibition of TNF-α signaling by this compound.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based kinetic analysis.
Conclusion
This compound presents a promising, novel approach to the inhibition of TNF-α. Its unique mechanism of stabilizing an asymmetric, non-productive conformation of the TNF-α trimer distinguishes it from existing biologic therapies. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on the next generation of TNF-α inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. connectjournals.com [connectjournals.com]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
UCB-6876: A Technical Pharmacology and Toxicology Profile
An In-Depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of UCB-6876, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF). The information is intended for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound is a preclinical small molecule that represents a novel class of TNF inhibitors. Unlike biologic agents that sequester TNF, this compound acts through a unique allosteric mechanism. It binds to and stabilizes a naturally occurring, asymmetric, and signaling-incompetent conformation of the TNF trimer. This stabilization prevents the productive engagement of TNF with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling. While in vivo data for this compound is not publicly available, studies on closely related analogs, such as UCB-9260, have demonstrated promising efficacy in animal models of inflammation. A comprehensive toxicology profile for this compound is not available in the public domain; however, this document provides general toxicological considerations for TNF inhibitors.
Pharmacology
Mechanism of Action
This compound and its analogs inhibit TNF signaling by binding to a cryptic pocket within the TNF trimer, inducing and stabilizing an asymmetric conformation.[1] This distortion of the normally threefold symmetric TNF trimer prevents the binding of the third TNFR1 receptor, which is a critical step for initiating a productive signaling cascade. This allosteric inhibition effectively neutralizes the biological activity of soluble TNF.[1][2] Docking analyses have identified key hydrogen bond and hydrophobic interactions between this compound and specific residues within the TNF trimer, including Gly121, Tyr151, Leu57, Tyr59, and Ile155.[2]
In Vitro Pharmacology
The in vitro pharmacological properties of this compound and its analogs have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Pharmacology Data
| Compound | Assay | Target | Result | Reference |
| This compound | Surface Plasmon Resonance (SPR) | Human TNF | KD = 22 µM | [1][3] |
| UCB-9260 | L929 Cell Cytotoxicity Assay | Human TNF | IC50 = 95 nM | |
| UCB-9260 | L929 Cell Cytotoxicity Assay | Mouse TNF | IC50 = 95 nM | |
| UCB-5307 | SPR | Human TNF | KD = 9 nM | [4] |
In Vivo Pharmacology
While specific in vivo pharmacokinetic and efficacy data for this compound are not publicly available, studies on the closely related analog UCB-9260 provide insights into the potential in vivo activity of this class of compounds.
Oral administration of UCB-9260 has demonstrated dose-dependent efficacy in mouse models of inflammation, with activity comparable to that of anti-TNF biologic agents.[5][6]
-
TNF-induced Neutrophil Recruitment: UCB-9260 dose-dependently inhibited both human and mouse TNF-induced neutrophil recruitment to the peritoneal compartment in mice.[6]
-
Collagen Antibody-Induced Arthritis (CAIA): In a mouse CAIA model, UCB-9260 significantly reduced the arthritis clinical score.[6]
Table 2: In Vivo Efficacy of UCB-9260 in Mouse Models
| Model | Dosing | Effect | Reference |
| TNF-induced Peritoneal Neutrophil Recruitment | 10-300 mg/kg, p.o. | Dose-dependent inhibition | [6] |
| Collagen Antibody-Induced Arthritis (CAIA) | 150 mg/kg, p.o., bid | Significant reduction in clinical score | [6] |
Pharmacokinetics
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound are not available in the public domain. The half-life of a related compound, UCB-5307, has been reported as 3.3 hours.[4]
Toxicology
A comprehensive toxicology profile for this compound is not publicly available. This section provides a general overview of the potential toxicological considerations for small molecule TNF inhibitors based on the known adverse effects of the broader class of TNF antagonists.
Common adverse effects associated with TNF inhibitors include:[7]
-
Infections: Increased risk of serious infections, including bacterial, fungal, and viral infections.
-
Injection site/Infusion reactions: Common with injectable biologics.
-
Autoimmune phenomena: Development of autoantibodies and, rarely, drug-induced lupus erythematosus.
-
Malignancies: A potential increased risk of certain malignancies, such as lymphoma and skin cancer, has been a topic of ongoing investigation.[7][8]
-
Congestive Heart Failure: Worsening of pre-existing heart failure has been observed with some TNF inhibitors.[7]
-
Demyelinating Disorders: Rare cases of new-onset or exacerbation of demyelinating diseases have been reported.[7]
It is important to note that these adverse effects are primarily associated with systemic TNF inhibition by biologic agents. The specific toxicology profile of a small molecule inhibitor like this compound may differ and would need to be established through dedicated preclinical safety studies.
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics of this compound to human TNF.
-
Instrumentation: Biacore T100/T200.
-
Methodology:
-
Recombinant human TNF is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.[9]
-
The association and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic parameters (kon, koff, and KD) are calculated by fitting the sensorgram data to a suitable binding model.[10]
-
L929 Cell Cytotoxicity Assay
-
Objective: To assess the ability of a compound to inhibit TNF-induced cytotoxicity.
-
Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced apoptosis.
-
Methodology:
-
L929 cells are seeded in microtiter plates.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., UCB-9260).
-
A fixed concentration of TNF is added to the wells to induce cell death.
-
After an incubation period, cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay measuring ATP levels.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the TNF-induced cell death.
-
In Vivo Murine Models of Inflammation
-
Objective: To evaluate the in vivo efficacy of a compound in blocking TNF-induced acute inflammation.
-
Animal Model: Mice (e.g., C57BL/6).
-
Methodology:
-
Mice are orally administered the test compound or vehicle.
-
After a defined period, mice are challenged with an intraperitoneal injection of recombinant human or mouse TNF.
-
After a few hours, the peritoneal cavity is lavaged, and the number of recruited neutrophils in the lavage fluid is quantified, typically by flow cytometry or manual cell counting.
-
The percentage inhibition of neutrophil recruitment by the compound is calculated relative to the vehicle-treated group.[6]
-
-
Objective: To assess the therapeutic potential of a compound in a model of inflammatory arthritis.
-
Animal Model: Mice susceptible to arthritis induction (e.g., DBA/1).
-
Methodology:
-
Arthritis is induced by an intravenous injection of a cocktail of anti-collagen antibodies, followed by a lipopolysaccharide (LPS) challenge a few days later.
-
Treatment with the test compound or vehicle is initiated, typically at the time of or shortly after the antibody injection.
-
The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling, erythema, and joint stiffness.
-
The efficacy of the compound is determined by its ability to reduce the clinical arthritis score compared to the vehicle-treated group.[6]
-
Conclusion
This compound is a promising small molecule TNF inhibitor with a novel allosteric mechanism of action. Its ability to stabilize a signaling-incompetent conformation of the TNF trimer offers a differentiated approach compared to existing biologic therapies. While the publicly available data on this compound itself is limited, research on closely related analogs suggests the potential for in vivo efficacy. Further preclinical development, including comprehensive ADME and toxicology studies, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety of TNF-α inhibitors: A real-world study based on the US FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols: UCB-6876 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UCB-6876, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), in various in vitro assays. The information compiled here, including recommended concentrations, detailed experimental protocols, and pathway diagrams, is intended to facilitate research and development in areas involving TNFα-mediated signaling.
This compound functions by binding to and stabilizing an asymmetric conformation of the soluble TNFα trimer.[1] This action hinders the effective interaction of TNFα with its receptor, TNFR1, thereby inhibiting downstream signaling cascades.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of this compound.
Table 1: Binding Kinetics and Potency of this compound
| Parameter | Value | Assay Type | Source |
| Dissociation Constant (KD) | 22 µM | Surface Plasmon Resonance (SPR) | [1] |
| Association Rate (kon) | 923 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (koff) | 0.02 s-1 | Surface Plasmon Resonance (SPR) | [1] |
| IC50 (NF-κB activation) | 202 nM | Cell-Based Assay | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes | Source |
| Surface Plasmon Resonance (SPR) | 15 µM - 250 µM | For single-cycle kinetics profiling. | [2] |
| Cell-Based TNFα Inhibition Assays | 1 µM - 50 µM | Effective concentrations may vary depending on the cell type and assay endpoint. A dose-response curve is recommended. | Based on reported effective concentrations in similar assays. |
| HEK-293 NF-κB Reporter Gene Assay | 10 µM - 100 µM | Titration is recommended to determine the optimal concentration for your specific experimental setup. | [3] |
| L929 Cell Viability Assay | 1 µM - 30 µM | UCB-9260, a more potent analog, showed activity in the low micromolar range. | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the TNFα signaling pathway.
Caption: Mechanism of this compound action on the TNFα signaling pathway.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of binding kinetics between this compound and human TNFα using SPR.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Methodology:
-
Immobilization: Covalently immobilize recombinant human TNFα onto a CM5 sensor chip using standard amine coupling chemistry to a level of approximately 2000 response units (RU). A blank flow cell should be used as a reference.
-
Running Buffer: Use HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO as the running buffer.[2]
-
Analyte Injection: Prepare a serial dilution of this compound in the running buffer. For single-cycle kinetics, inject the concentrations sequentially from lowest to highest (e.g., 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM) over the flow cells at a flow rate of 30 µl/min.[2]
-
Regeneration: After each cycle, regenerate the sensor surface using two 60-second injections of 40 mM HCl followed by a single 30-second injection of 5 mM NaOH.[2]
-
Data Analysis: Perform double referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only injection. Analyze the resulting sensorgrams using appropriate evaluation software to fit the data to a 1:1 binding model and determine the kinetic parameters (kon, koff, and KD).
HEK-293 NF-κB Reporter Gene Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNFα-induced NF-κB activation.
Caption: Workflow for a HEK-293 NF-κB reporter gene assay.
Methodology:
-
Cell Culture: Culture HEK-293 cells stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in assay medium.
-
Treatment:
-
Pre-incubate a fixed, sub-maximal concentration of human TNFα with the this compound dilution series for 1 hour at 37°C.
-
Remove the growth medium from the cells and add the TNFα/UCB-6876 mixtures. Include appropriate controls (cells alone, cells + TNFα, cells + this compound without TNFα).
-
-
Incubation: Incubate the plate for a period sufficient to allow for robust reporter gene expression (typically 6-24 hours).
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system being used.
-
Data Analysis: Normalize the data to the TNFα-only control and plot the percentage of inhibition against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
General Recommendations for In Vitro Use
-
Solubility: this compound is soluble in DMSO.[4] For in vitro assays, prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final desired concentration in the assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and is non-toxic to the cells (typically ≤ 0.5%).
-
Stability: Store the DMSO stock solution at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results. This includes vehicle controls (e.g., DMSO), untreated controls, and controls with the stimulating agent (e.g., TNFα) alone.
References
- 1. This compound | 637324-45-9 | Benchchem [benchchem.com]
- 2. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound | TNF Receptor | 637324-45-9 | Invivochem [invivochem.com]
Application Notes and Protocols for UCB-6876 Surface Plasmon Resonance (SPR) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: UCB-6876 is a small molecule inhibitor of Tumor Necrosis Factor alpha (TNFα), a key cytokine involved in systemic inflammation. This compound functions by binding to and stabilizing a distorted, asymmetric conformation of the TNFα trimer.[1] This allosteric modulation reduces the affinity of TNFα for its receptor, TNFR1, at one of its three binding sites, thereby inhibiting downstream signaling.[1] Surface Plasmon Resonance (SPR) is a label-free technology used to characterize the binding kinetics and affinity of molecular interactions in real-time. This document provides a detailed protocol for analyzing the interaction between this compound and human TNFα using SPR.
Quantitative Data Summary
The binding kinetics of this compound to human TNFα have been determined using SPR. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 22 µM | [2][3] |
| Association Rate (ka) | 923 M-1s-1 | [3] |
| Dissociation Rate (kd) | 0.02 s-1 | [3] |
Experimental Protocol: this compound and TNFα Binding Kinetics via SPR
This protocol is based on methodologies described for the analysis of this compound binding to human TNFα using a BIAcore T200 instrument.[4]
1. Materials and Reagents:
-
Instrument: BIAcore T200 (GE Healthcare)[4]
-
Sensor Chip: CM5 Sensor Chip (GE Healthcare)[4]
-
Ligand: Recombinant Human TNFα
-
Analyte: this compound
-
Immobilization Chemistry: Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Running Buffer: HBS-P+ buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) with 5% DMSO.[4]
-
Regeneration Solution 1: 40 mM HCl[4]
-
Regeneration Solution 2: 5 mM NaOH[4]
2. Experimental Workflow Diagram:
Caption: Workflow for this compound SPR analysis.
3. Detailed Methodology:
a. Ligand Immobilization (Human TNFα):
-
Activate the surface of a CM5 sensor chip using a standard amine coupling procedure.
-
Immobilize recombinant human TNFα onto Flow Cell 2 (Fc2) to a target level of approximately 2000 Response Units (RU).[4]
-
Use Flow Cell 1 (Fc1) as a reference surface with a blank immobilization.[4]
-
Deactivate the remaining active esters on both flow cells with an injection of ethanolamine.
b. Analyte Preparation (this compound):
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in the running buffer (HBS-P+ with 5% DMSO) to obtain the following concentrations for single-cycle kinetics: 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM.[4]
c. SPR Binding Assay (Single-Cycle Kinetics):
-
Equilibrate the sensor chip surface with running buffer until a stable baseline is achieved.[4]
-
Perform a single-cycle kinetics experiment by sequentially injecting the prepared concentrations of this compound over both Fc1 and Fc2 at a flow rate of 30 µL/min.[4]
-
Following the final injection, allow the dissociation to be monitored in the running buffer.
d. Surface Regeneration:
-
To regenerate the sensor surface between cycles, perform two consecutive injections of 40 mM HCl for 60 seconds each.[4]
-
Follow with a single 30-second injection of 5 mM NaOH.[4]
-
Perform all regeneration steps at a flow rate of 10 µL/min.[4]
4. Data Analysis:
-
Process the raw sensorgram data by performing double referencing (subtracting the reference surface data from the active surface data) and background subtraction.[4]
-
Analyze the processed binding curves using the BIAcore T200 Evaluation software.[4]
-
Fit the data to a suitable kinetic model (e.g., a 1:1 binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Mechanism of Action Signaling Pathway
This compound inhibits TNFα signaling by stabilizing a distorted trimer, which in turn reduces the binding affinity for TNFR1 at one of the three available sites. This disruption of the TNF-TNFR1 interaction is depicted in the following diagram.
Caption: this compound mechanism of action on TNFα.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UCB-6876 in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-6876 is a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Its mechanism of action involves the stabilization of an asymmetric conformation of the soluble TNF-α trimer, thereby hindering its ability to effectively engage and signal through its receptor, TNFR1.[1][2] This inhibitory action disrupts downstream signaling cascades, most notably the NF-κB pathway, which plays a critical role in inflammation, cell survival, and proliferation. Jurkat cells, an immortalized line of human T lymphocytes, are a widely used in vitro model for studying T-cell signaling and leukemia. As Jurkat cells express TNFR1 and are responsive to TNF-α stimulation, they represent a relevant system for characterizing the cellular effects of TNF-α inhibitors like this compound.
These application notes provide detailed protocols for investigating the effects of this compound on TNF-α-induced signaling and apoptosis in the Jurkat cell line.
Mechanism of Action of this compound
This compound binds to a cryptic pocket within the TNF-α homotrimer, inducing a conformational change that results in a distorted, asymmetric trimer.[2][3] This altered conformation is capable of binding to only two of the three potential TNFR1 receptor binding sites, which is insufficient for initiating the downstream signaling cascade that leads to the activation of NF-κB.[1][2]
Key Experiments and Protocols
Inhibition of TNF-α-induced NF-κB Activation
This experiment aims to quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation in Jurkat cells.
Experimental Protocol:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 1 hour.
-
TNF-α Stimulation: Following the pre-treatment, stimulate the cells with recombinant human TNF-α at a final concentration of 20 ng/mL. Include an unstimulated control group.
-
Incubation: Incubate the cells for 24 hours.
-
NF-κB Reporter Assay: If using a Jurkat cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to the vehicle-treated, TNF-α-stimulated control. Plot the normalized activity against the concentration of this compound to determine the IC50 value.
Hypothetical Quantitative Data:
| This compound Concentration (µM) | TNF-α (20 ng/mL) | Normalized NF-κB Activity (%) |
| 0 (Vehicle) | + | 100 |
| 0.1 | + | 85.2 |
| 1 | + | 55.8 |
| 10 | + | 21.3 |
| 25 | + | 8.9 |
| 50 | + | 4.1 |
| 0 | - | 5.2 |
Analysis of this compound Effect on Jurkat Cell Apoptosis
This experiment investigates whether this compound can potentiate apoptosis in Jurkat cells, potentially through the inhibition of the pro-survival NF-κB pathway.
Experimental Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the NF-κB inhibition protocol.
-
Treatment: Treat cells with this compound (at a concentration around its IC50 for NF-κB inhibition, e.g., 5 µM) and/or TNF-α (20 ng/mL). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine at 1 µM).
-
Incubation: Incubate the cells for 24 hours.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Hypothetical Quantitative Data:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 92.5 | 3.1 | 4.4 |
| TNF-α (20 ng/mL) | 90.8 | 4.5 | 4.7 |
| This compound (5 µM) | 89.1 | 5.8 | 5.1 |
| This compound (5 µM) + TNF-α (20 ng/mL) | 75.3 | 15.2 | 9.5 |
| Staurosporine (1 µM) | 45.2 | 35.8 | 19.0 |
Visualizations
References
UCB-6876: A Potent Tool for Investigating TNF-α Signaling
Application Notes and Protocols for Researchers
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide range of autoimmune and inflammatory diseases. The development of small molecule inhibitors targeting TNF-α represents a significant advancement in therapeutic strategies for these conditions. UCB-6876 is a novel small molecule inhibitor of TNF-α that offers a unique mechanism of action, making it an invaluable tool for researchers studying TNF-α signaling and developing novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in TNF research.
This compound functions by binding to a novel allosteric pocket within the core of the TNF-α trimer. This binding stabilizes a distorted and asymmetric conformation of the trimer, which is incapable of binding to the third TNF receptor 1 (TNFR1) molecule.[1] This incomplete receptor engagement prevents the downstream signaling cascade, effectively inhibiting the biological activity of TNF-α.
Data Presentation
The following tables summarize the quantitative data for this compound and its closely related analog, UCB-9260, providing insights into their binding affinity and cellular activity.
Table 1: Binding Affinity of this compound to Human TNF-α
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 22 µM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: In Vitro Cellular Activity of UCB-9260 (a close analog of this compound)
| Assay | Cell Line | Endpoint | IC50 | Reference |
| NF-κB Reporter Gene Assay | HEK-293 | Inhibition of TNF-α induced NF-κB activation | Inhibition observed | [2] |
| Cytotoxicity Assay | L929 | Inhibition of TNF-α induced cell death | Inhibition observed | [2] |
Note: Specific IC50 values for this compound in these cell-based assays are not publicly available. The data for UCB-9260, a structurally similar and potent analog, are provided as a strong indicator of the expected activity of this compound.
Mandatory Visualizations
The following diagrams illustrate the TNF signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is adapted from studies on this compound and its analogs.[2]
Objective: To determine the binding affinity and kinetics of this compound to human TNF-α.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit
-
Recombinant human TNF-α
-
This compound
-
Running buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20) with 5% DMSO
-
Regeneration solution: 40 mM HCl followed by 5 mM NaOH
Procedure:
-
Immobilization of TNF-α:
-
Activate the CM5 sensor chip surface using the amine coupling kit according to the manufacturer's instructions.
-
Immobilize recombinant human TNF-α onto the sensor chip surface to a level of approximately 2000 response units (RU).
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer.
-
Prepare a serial dilution of this compound in running buffer (e.g., 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM).[2]
-
Inject the this compound solutions over the sensor chip surface at a flow rate of 30 µL/min.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution.
-
-
Data Analysis:
-
Use the Biacore T200 Evaluation software to perform double-referencing (subtracting the signal from a reference flow cell and a buffer-only injection).
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD).
-
HEK-293 NF-κB Reporter Gene Assay
This protocol is a general guideline for assessing the inhibition of TNF-α-induced NF-κB activation.
Objective: To determine the in vitro potency of this compound in a cell-based assay.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK-293 NF-κB reporter cells into a 96-well plate at a density of 30,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour.
-
-
TNF-α Stimulation:
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.
-
Include control wells with no TNF-α and wells with TNF-α but no this compound.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., cells treated with TNF-α only).
-
Plot the normalized data against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
L929 Cytotoxicity Assay
This is a general protocol to measure the protective effect of this compound against TNF-α-induced cell death.
Objective: To assess the functional activity of this compound in preventing TNF-α-mediated cytotoxicity.
Materials:
-
L929 mouse fibrosarcoma cells
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
Recombinant mouse TNF-α
-
Actinomycin D
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
-
Compound and TNF-α Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the this compound dilutions to the cells.
-
Add mouse TNF-α (10 ng/mL) and Actinomycin D (1 µg/mL) to the wells.
-
Include control wells (no TNF-α, TNF-α only).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This is a representative protocol for evaluating the in vivo efficacy of this compound.
Objective: To assess the therapeutic effect of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle upon the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer this compound orally (e.g., by gavage) once or twice daily at a predetermined dose (e.g., 10, 30, 100 mg/kg).
-
-
Efficacy Assessment:
-
Monitor the mice daily for clinical signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Terminal Procedures (e.g., on day 42):
-
Collect blood for pharmacokinetic analysis and measurement of serum cytokine levels (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, and histological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Analyze cytokine levels to determine the effect of this compound on the inflammatory response.
-
Conclusion
This compound represents a valuable tool for researchers investigating the intricacies of TNF-α signaling. Its unique allosteric mechanism of action provides a distinct advantage for probing the conformational changes and receptor interactions of the TNF-α trimer. The protocols provided herein offer a framework for characterizing the binding, cellular, and in vivo activities of this compound, facilitating further research into the role of TNF-α in health and disease and aiding in the development of novel anti-inflammatory therapies.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Western Blot Analysis of UCB-6876 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of cellular responses to UCB-6876 treatment using Western blotting. This compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. Understanding its mechanism of action is crucial for its development as a therapeutic agent.
Mechanism of Action: this compound functions by binding to and stabilizing an asymmetric conformation of the soluble TNF-α trimer.[1] This distortion of the trimer hinders its ability to effectively engage and signal through its primary receptor, TNFR1.[1] Consequently, downstream signaling cascades, most notably the NF-κB pathway, are inhibited.[1] Western blotting is a powerful technique to quantify the changes in protein expression and post-translational modifications that result from this compound treatment, providing insights into its pharmacological effects.
Data Presentation: Quantitative Analysis of Protein Expression
| Target Protein | Treatment Condition | Observed Change in Protein Level/Modification | Cell Type | Reference |
| Ubiquitinated RIP1 | TNF-α | Increased ubiquitination | Jurkat | O'Connell et al. |
| TNF-α + UCB-9260 | Decreased ubiquitination | Jurkat | O'Connell et al. | |
| Phospho-NF-κB (p65) | TNF-α | Increased phosphorylation | Jurkat | O'Connell et al. |
| TNF-α + UCB-9260 | Decreased phosphorylation | Jurkat | O'Connell et al. | |
| GAPDH | All conditions | No significant change (Loading Control) | Jurkat | O'Connell et al. |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the inhibitory effect of this compound on TNF-α-induced NF-κB signaling in Jurkat cells.
Cell Culture and Treatment
-
Cell Line: Jurkat cells (human T lymphocyte cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with recombinant human TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
As a negative control, include an untreated cell sample. As a positive control, include a sample treated only with TNF-α.
-
Cell Lysis and Protein Quantification
-
Harvesting: After treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel in MOPS or MES SDS running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-NF-κB p65, anti-ubiquitin, anti-RIP1, and a loading control like anti-GAPDH or anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control bands to correct for variations in protein loading.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the TNF-α signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of this compound treated cells.
References
Application Notes and Protocols for Flow Cytometry Analysis with UCB-6876
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-6876 is a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. Unlike biologic TNF-α inhibitors, this compound employs a unique mechanism of action by binding to and stabilizing a distorted, asymmetric conformation of the soluble TNF-α trimer.[1] This allosteric modulation prevents the productive binding of TNF-α to its receptor, TNFR1, at the three requisite sites, thereby attenuating downstream signaling cascades.[1] Flow cytometry is a powerful tool to dissect the cellular effects of this compound by enabling the quantitative analysis of TNF-α signaling at the single-cell level. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on TNF-α-induced NF-κB activation using intracellular flow cytometry.
Mechanism of Action of this compound
The canonical activation of the TNF-α signaling pathway begins with the binding of the homotrimeric TNF-α to its receptor, TNFR1. This binding event induces a conformational change in the receptor, leading to the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and RIPK1, to form Complex I at the cell membrane. This complex initiates a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.
This compound intervenes at the very beginning of this cascade. By binding within the core of the TNF-α trimer, it stabilizes a distorted conformation.[1] This altered conformation is unable to effectively engage three TNFR1 molecules simultaneously, a requirement for robust signal transduction. Instead, the this compound-bound TNF-α trimer can only bind to two TNFR1 molecules, leading to an incomplete and signaling-incompetent receptor complex.[1] This ultimately results in the inhibition of downstream events, including NF-κB activation.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 22 µM | Surface Plasmon Resonance (SPR) with asymmetric TNF-α trimer | MedChemExpress |
| Concentration Range for SPR | 15.625 µM - 250 µM | Surface Plasmon Resonance (SPR) | Nature Communications |
| Cell-based IC50 | To be determined empirically | e.g., Inhibition of TNF-α-induced NF-κB phosphorylation | N/A |
Note: The IC50 in a cell-based assay will be influenced by factors such as cell type, incubation time, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system.
Experimental Protocols
Protocol: Flow Cytometry Analysis of this compound-Mediated Inhibition of TNF-α-Induced NF-κB Phosphorylation
This protocol details the steps for treating cells with this compound, stimulating with TNF-α, and subsequently performing intracellular staining for phosphorylated NF-κB p65 (p-NF-κB p65) for analysis by flow cytometry.
Materials:
-
Cells responsive to TNF-α (e.g., HeLa, Jurkat, or peripheral blood mononuclear cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or a commercial permeabilization buffer)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-p-NF-κB p65 (pS529) antibody
-
Isotype control antibody
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Seed your cells of choice in a multi-well plate at a density that will allow for sufficient cell numbers for flow cytometry analysis after the treatment period.
-
Allow the cells to adhere (for adherent cells) or recover (for suspension cells) overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a working solution of recombinant human TNF-α in complete culture medium. The optimal concentration of TNF-α should be determined empirically, but a starting concentration of 10-20 ng/mL is common.
-
Add the TNF-α solution to the wells (except for the unstimulated control wells) and incubate for the optimal stimulation time to induce NF-κB phosphorylation (typically 15-30 minutes at 37°C).
-
-
Cell Fixation:
-
Following stimulation, immediately stop the reaction by harvesting the cells. For adherent cells, use a gentle cell scraper or trypsinization. For suspension cells, directly transfer the cell suspension to a tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
-
Cell Permeabilization:
-
After fixation, add 1 mL of cold PBS to each tube and centrifuge to pellet the cells.
-
Decant the supernatant and resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer (e.g., 90% methanol).
-
Incubate on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with 1-2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated anti-p-NF-κB p65 antibody at the manufacturer's recommended concentration.
-
Also, prepare an isotype control tube with the corresponding fluorochrome-conjugated isotype control antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells once with 1-2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Acquire the data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter.
-
Analyze the fluorescence intensity of the p-NF-κB p65 signal in the different treatment groups.
-
The inhibition of TNF-α-induced NF-κB phosphorylation by this compound will be observed as a decrease in the mean fluorescence intensity (MFI) of the p-NF-κB p65 signal compared to the TNF-α stimulated, vehicle-treated control.
-
Signaling Pathway Diagram
The following diagram illustrates the TNF-α signaling pathway and the point of intervention for this compound.
References
Troubleshooting & Optimization
UCB-6876 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with UCB-6876, a TNFα inhibitor. The following information is designed to offer practical solutions and detailed protocols to ensure the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a stock solution at a concentration of 10 mM in DMSO.[1]
Q2: How should I store the this compound stock solution?
A2: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous buffer for in vitro assays. What can I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds. To mitigate this, it is recommended to perform a stepwise dilution. First, dilute the DMSO stock solution to an intermediate concentration in a small volume of DMSO before adding it to the final aqueous buffer. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: Direct dissolution in aqueous buffers like water or PBS is not recommended due to the low aqueous solubility of this compound. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.
Quantitative Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is essential for preparing appropriate stock solutions and experimental formulations.
| Solvent | Solubility |
| DMSO | ≥ 53 mg/mL (≥ 198.99 mM) |
| Ethanol | < 1 mg/mL (insoluble) |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Below are detailed methodologies for preparing this compound for both in vitro and in vivo experiments.
Preparation of this compound for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Workflow for In Vitro Solution Preparation:
Caption: Workflow for preparing this compound working solutions for in vitro use.
Detailed Steps:
-
Prepare Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.[1]
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that is 1000x the final desired concentration in your assay.
-
Add the diluted DMSO solution to your pre-warmed cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%.
-
Gently mix the final solution before adding it to your cell cultures.
-
Preparation of this compound for In Vivo Animal Studies
This protocol provides a method for formulating this compound for administration in animal models.[1]
Workflow for In Vivo Formulation:
Caption: Workflow for preparing a 2.5 mg/mL this compound formulation for in vivo studies.
Detailed Steps for a 2.5 mg/mL Formulation: [1]
-
Prepare DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Formulation: To prepare 1 mL of the final formulation, follow these steps in order:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly to ensure a homogenous and clear solution.
-
Note: For oral administration, alternative formulations such as suspending the compound in 0.5% carboxymethyl cellulose (CMC) in saline can also be considered.[2]
Mechanism of Action: TNFα Signaling Pathway Inhibition
This compound is an inhibitor of Tumor Necrosis Factor-alpha (TNFα). It functions by binding to the asymmetric crystalline form of the TNFα trimer, which in turn disrupts the downstream signaling cascade.[2][3]
References
Technical Support Center: Optimizing UCB-6876 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of UCB-6876 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Its mechanism of action involves binding to and stabilizing a distorted, asymmetric conformation of the soluble TNF-α trimer. This prevents the cytokine from effectively binding to its receptor, TNFR1, thereby inhibiting the downstream inflammatory signaling cascade.
Q2: What is a recommended starting dose for this compound in a mouse model of arthritis?
A2: Based on in vivo studies of structurally related analogs, a starting dose in the range of 10-150 mg/kg administered orally twice daily is recommended. A closely related compound, UCB-9260, was shown to be effective in a mouse collagen antibody-induced arthritis (CAIA) model at a dose of 150 mg/kg, administered orally twice a day[1][2]. Another analog, SAR441566, demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model at doses of 10 and 30 mg/kg orally twice daily[2]. A dose-response study is highly recommended to determine the optimal dose for your specific model and experimental conditions.
Q3: How should I formulate this compound for oral administration?
A3: this compound is a benzimidazole derivative. For in vivo oral administration of similar compounds, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) with 0.25% Tween 80 in water is a common and effective formulation. Alternatively, solutions using polyethylene glycol (PEG), such as PEG400, have been used for compounds of this class. It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: What is a suitable in vivo model to test the efficacy of this compound?
A4: The collagen-induced arthritis (CIA) model in mice is a well-established and relevant model for evaluating the efficacy of anti-TNF therapies like this compound. This model mimics many aspects of human rheumatoid arthritis.
Q5: What is the expected pharmacokinetic profile of this compound?
A5: While specific pharmacokinetic data for this compound is not publicly available, a closely related analog, SAR441566, has been shown to have good oral bioavailability. Another analog, UCB-9260, has been successfully administered orally in mice, suggesting adequate systemic exposure is achievable. A twice-daily dosing regimen is a reasonable starting point based on the available data for these analogs. It is advisable to perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific animal model and formulation to optimize the dosing schedule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation. | The compound may have low aqueous solubility. | - Try using a co-solvent system, such as a mixture of PEG400 and water. - Sonication can aid in dissolving the compound. - Prepare a micronized suspension to improve dispersibility. |
| Lack of efficacy in the animal model. | - Insufficient dosage. - Poor oral bioavailability with the chosen formulation. - The animal model is not TNF-α dependent. | - Perform a dose-response study with a wider range of doses (e.g., 10, 30, 100, 200 mg/kg). - Conduct a pilot pharmacokinetic study to assess drug exposure. - Confirm the role of TNF-α in your specific disease model through literature or by using a positive control (e.g., an anti-TNF antibody). |
| Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). | - The dose is too high. - Off-target effects of the compound. - Vehicle toxicity. | - Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity. - Include a vehicle-only control group to rule out effects from the formulation. A different small molecule TNF-α inhibitor, benpyrine, showed no toxicity up to 2000 mg/kg, suggesting a potentially wide therapeutic window for this class of compounds. |
| High variability in response between animals. | - Inconsistent dosing due to poor suspension. - Variability in disease induction. - Genetic variability in the animal strain. | - Ensure the compound is homogeneously suspended before each gavage by vortexing or stirring. - Refine the disease induction protocol to ensure consistent severity. - Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Analogs in Mouse Arthritis Models
| Compound | Animal Model | Dose | Route | Dosing Frequency | Observed Efficacy | Reference |
| UCB-9260 | Collagen Antibody-Induced Arthritis (CAIA) | 150 mg/kg | Oral | Twice Daily | Significant reduction in arthritis clinical score. | [1][2] |
| SAR441566 | Collagen-Induced Arthritis (CIA) | 10 - 30 mg/kg | Oral | Twice Daily | Dose-dependent inhibition of arthritis signs. | [2] |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
2. Induction of CIA:
-
Day 0: Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen (100 µg) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.
3. This compound Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle of 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Begin treatment on day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).
-
Administer this compound or vehicle control orally via gavage twice daily.
4. Monitoring and Evaluation:
-
Monitor animals daily for clinical signs of arthritis.
-
Score the severity of arthritis in each paw on a scale of 0-4.
-
Measure paw thickness using a digital caliper.
-
Monitor body weight throughout the study.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood samples for pharmacokinetic analysis and measurement of inflammatory biomarkers.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the TNF-α signaling pathway.
Caption: Timeline for a typical collagen-induced arthritis (CIA) study.
Caption: A logical workflow for determining the optimal in vivo dose of this compound.
References
Interpreting unexpected results with UCB-6876
Welcome to the technical support center for UCB-6876. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor alpha (TNF-α). It functions by binding to the soluble TNF-α trimer and stabilizing it in a distorted, asymmetric conformation.[1] This altered conformation is compromised in its ability to effectively engage and signal through its primary receptor, TNFR1.[1] The stabilization of this asymmetric form prevents the typical 3:1 binding stoichiometry of TNF-α to TNFR1, which is necessary for robust downstream signaling.[1] Instead, it favors a 2:1 receptor-to-ligand complex, which is considered a signaling-deficient state.[1]
Q2: What is the expected outcome of this compound treatment in a cell-based assay measuring TNF-α signaling?
A2: In a typical in vitro cell-based assay, such as an NF-κB reporter assay, treatment with this compound is expected to inhibit TNF-α-induced signaling. This will manifest as a dose-dependent decrease in the reporter signal (e.g., luminescence or fluorescence) in the presence of a constant concentration of TNF-α.
Q3: Are there known off-target effects for this compound?
A3: Currently, there is limited publicly available information on specific off-target effects of this compound. However, as with any small molecule inhibitor, off-target interactions are a possibility and should be considered when interpreting unexpected results.[2][3] It is recommended to include appropriate controls in your experiments to assess potential off-target effects, such as testing the compound in the absence of TNF-α or using a counterscreen with other signaling pathways.
Q4: What are the solubility and stability characteristics of this compound?
A4: this compound is a benzimidazole derivative.[4] Compounds in this class often have limited aqueous solubility.[5] It is recommended to prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[6] Once prepared, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Benzimidazole derivatives can be susceptible to oxidative degradation, so proper storage is crucial.[5] However, studies on some benzimidazole derivatives have shown stability in DMSO for extended periods.[3]
Troubleshooting Unexpected Results
Issue 1: No inhibition of TNF-α signaling is observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light). |
| Compound Precipitation | Due to the potential for low aqueous solubility of benzimidazole derivatives, visually inspect the media for any signs of precipitation after adding this compound.[5] Consider the final DMSO concentration in your assay; it should typically be kept below 0.5% to avoid solubility issues and cytotoxicity.[7] |
| Inactive TNF-α | Confirm the activity of your TNF-α preparation by running a positive control without any inhibitor. Ensure proper storage and handling of the TNF-α stock. |
| Cell Line Issues | If using a reporter cell line, its responsiveness can diminish over time with repeated passaging.[8] It is advisable to use a low passage number of cells and regularly validate their response to TNF-α. |
Issue 2: High background signal or apparent activation of the pathway by this compound alone.
| Possible Cause | Troubleshooting Steps |
| Compound Interference with Assay Readout | Some compounds can autofluoresce or interfere with luciferase activity. Run a control with this compound in the absence of cells (for luminescence assays) or with cells but without the reporter construct (for fluorescence assays) to check for direct interference. |
| Cytotoxicity | At high concentrations, this compound may induce cytotoxicity, which can lead to artifacts in certain viability or reporter assays. Perform a separate cytotoxicity assay (e.g., using a live/dead stain) to determine the non-toxic concentration range of this compound for your specific cell line. |
| Contamination | Ensure that the this compound stock solution and all assay reagents are free from contamination (e.g., endotoxin) that could activate the NF-κB pathway. |
Issue 3: Inconsistent results or high variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension and consistent cell numbers in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for critical measurements. |
| Incomplete Compound Mixing | Ensure thorough mixing of this compound into the assay medium before adding it to the cells. |
| Complex TNF-α Signaling | TNF-α can signal through TNFR2 and engage in crosstalk with other pathways, which might lead to variable responses depending on the cell type and experimental conditions.[9][10] Consider the expression levels of TNFR1 and TNFR2 on your cells and the potential for alternative signaling. |
Experimental Protocols & Methodologies
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the general steps for assessing the binding of this compound to TNF-α using SPR.
-
Immobilization of TNF-α:
-
Human TNF-α is immobilized on a CM5 sensor chip via amine coupling chemistry to a level of approximately 2000 response units (RU).[11]
-
The surface is then stabilized with running buffer.
-
-
Running Buffer Preparation:
-
A common running buffer is HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO to match the solvent of the analyte.[11]
-
-
Analyte Injection (this compound):
-
Prepare a serial dilution of this compound in the running buffer. A typical concentration range could be from 15.625 µM to 250 µM.[11]
-
Inject the this compound solutions over the immobilized TNF-α surface.
-
Use a single-cycle kinetics approach where the different concentrations are injected sequentially without regeneration steps in between.[11]
-
-
Data Analysis:
-
The binding curves are double-referenced by subtracting the signal from a reference flow cell and a blank injection.
-
Kinetic parameters (association rate, dissociation rate, and affinity) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
HEK-293 NF-κB Reporter Gene Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Culture and Plating:
-
HEK-293 cells stably expressing an NF-κB-luciferase reporter construct are cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
-
Compound and TNF-α Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay medium.
-
Prepare a solution of human TNF-α in assay medium at a concentration that induces a submaximal response (e.g., the EC80 concentration).
-
-
Treatment:
-
Pre-incubate the cells with the this compound dilutions for a specified period (e.g., 1 hour).
-
Add the TNF-α solution to the wells and incubate for a further period (e.g., 6-24 hours).[12]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive control (TNF-α alone) and negative control (vehicle-treated cells).
-
Plot the normalized data against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism and Potential for Unexpected Results
Caption: Mechanism of this compound action on TNF-α signaling.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. The Cross-Talk Between the TNF-α and RASSF-Hippo Signalling Pathways [mdpi.com]
- 2. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. This compound | TNF Receptor | 637324-45-9 | Invivochem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: UCB-6876 & Related TNF Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with UCB-6876 and similar small molecule inhibitors of Tumor Necrosis Factor (TNF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of human Tumor Necrosis Factor (TNF).[1][2] Its mechanism of action is to bind to and stabilize a naturally occurring, asymmetric, and receptor-inactive conformation of the TNF trimer.[2] This stabilization prevents TNF from effectively binding to its receptor, TNFR1, which in turn inhibits downstream signaling and the associated biological effects.[1][2] Specifically, this compound binds within the core of the TNF trimer, distorting its structure and reducing the number of available receptor binding sites from three to two.[1]
Q2: Are there any known off-target effects of this compound?
Currently, publicly available literature does not extensively document specific off-target effects of this compound. The primary focus of the available research has been on its on-target mechanism of inhibiting TNF signaling.[1][2][3] However, as with any small molecule inhibitor, the potential for off-target interactions exists.[4] Researchers observing unexpected effects in their experiments are encouraged to perform further investigations to distinguish between on-target and potential off-target activities.
Q3: What are some common issues in experiments with this compound that might be misinterpreted as off-target effects?
Inconsistencies in experimental results can sometimes be mistaken for off-target effects. Common issues include:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates, which can lead to non-specific inhibition or cellular toxicity. It is crucial to ensure the compound is fully solubilized and used within its optimal concentration range.
-
Cell Line Specific Effects: The cellular context, including the expression levels of TNF receptors and downstream signaling components, can influence the observed efficacy and potency of this compound.
-
Assay Artifacts: The choice of assay and the specific reagents used can impact the results. For example, some assay components may interfere with the compound, or the assay may not be sensitive enough to detect subtle on-target effects.
Troubleshooting Guides
Problem: Unexpected Cell Death or Toxicity in in vitro Assays
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. 2. Visually inspect the compound in solution for any signs of precipitation. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to the specific cell line being used. 2. Run a solvent-only control to assess its effect on cell viability. |
| On-Target TNF Pathway Modulation | In some cell lines, prolonged or potent inhibition of the TNF pathway could lead to apoptosis. Consider the specific biology of your cellular model. |
Problem: Inconsistent IC50 Values in TNF Inhibition Assays
| Possible Cause | Troubleshooting Steps |
| Variable Reagent Quality | 1. Use high-quality, recombinant human TNF and ensure its activity is consistent between batches. 2. Validate the performance of all assay reagents, including antibodies and detection substrates. |
| Assay Conditions | 1. Optimize incubation times for the compound with TNF and for the subsequent steps of the assay. 2. Ensure consistent temperature, pH, and other environmental factors during the experiment. |
| Compound Stability | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Verify the stability of the compound in the assay buffer over the course of the experiment. |
Quantitative Data Summary
The following table summarizes the binding kinetics of this compound and a related compound, UCB-9260, to human TNF as determined by surface plasmon resonance (SPR).[3]
| Compound | Concentration Range | Flow Rate | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (µM) |
| This compound | 15.625 - 250 µM | 30 µl/min | Not Specified | Not Specified | Not Specified |
| UCB-9260 | 1.875 - 30 µM | 100 µl/min | Not Specified | Not Specified | Not Specified |
Note: Specific kinetic parameters were determined from the fitting algorithm but are not detailed in the provided search results.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for On-Target Binding Verification
This protocol is adapted from methodologies used to characterize the binding of this compound to human TNF.[3]
-
Immobilization:
-
Use a CM5 sensor chip.
-
Immobilize human TNF onto a flow cell (e.g., Fc2) via amine coupling chemistry to a level of approximately 2000 response units (RU).
-
Use a blank immobilized flow cell (e.g., Fc1) as a reference.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a running buffer (e.g., HBS-P buffer with 5% DMSO).
-
Inject the compound dilutions over the flow cells at a constant flow rate.
-
Regenerate the sensor surface between injections using a solution of HCl followed by NaOH.
-
-
Data Analysis:
-
Perform double-referenced, background-subtracted analysis of the binding curves.
-
Use evaluation software to determine kinetic parameters (ka, kd) and affinity (KD).
-
Protocol 2: General Kinase Panel Screening for Off-Target Investigation
To investigate potential off-target effects on protein kinases, a broad kinase panel screen is recommended.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial vendor that offers kinase screening services or perform the screen in-house if the capabilities exist.
-
-
Assay Execution (Vendor-dependent):
-
The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases.
-
The percentage of inhibition of each kinase is determined.
-
-
Hit Confirmation and Follow-up:
-
For any "hits" (kinases inhibited above a certain threshold, e.g., 50%), perform a dose-response curve to determine the IC50 value.
-
Further secondary assays should be conducted to confirm the functional relevance of any confirmed off-target kinase inhibition in a cellular context.
-
Visualizations
Caption: Mechanism of action of this compound on TNF signaling.
Caption: Workflow for investigating unexpected experimental outcomes.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting UCB-6876 variability in replicate experiments
Welcome to the technical support center for UCB-6876. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in replicate experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Its mechanism of action involves binding to and stabilizing an asymmetric, distorted form of the soluble TNF-α trimer. This prevents the TNF-α trimer from effectively binding to and activating the TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling pathways, such as the NF-κB pathway.[1]
Q2: What are the common in vitro assays used to assess the activity of this compound?
A2: Common in vitro assays to evaluate the efficacy of this compound include:
-
NF-κB Reporter Gene Assays: These assays measure the inhibition of TNF-α-induced NF-κB activation.[2][3][4][5][6]
-
L929 Murine Fibroblast Cytotoxicity Assays: These assays assess the ability of this compound to protect L929 cells from TNF-α-induced cell death.[7][8][9][10][11][12]
-
Cytokine Secretion Assays (e.g., IL-8 ELISA): These assays measure the reduction of TNF-α-induced pro-inflammatory cytokine secretion from responsive cell lines.
-
Surface Plasmon Resonance (SPR): This technique is used to characterize the binding kinetics of this compound to TNF-α.[13][14]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. For experimental use, fresh dilutions should be prepared from the stock solution in the appropriate cell culture medium.
Q4: Can this compound be used in animal models?
A4: Yes, small molecule inhibitors of TNF-α, including those structurally related to this compound, have been shown to be effective in in vivo models of inflammatory diseases.[15] However, the appropriate formulation, dosage, and route of administration need to be optimized for each specific animal model.
Troubleshooting Guide for Experimental Variability
High variability in replicate experiments can obscure the true effect of this compound. This guide addresses common issues in a question-and-answer format to help you identify and mitigate sources of variability.
Q5: We are observing significant well-to-well variability in our 96-well plate-based assay. What are the potential causes and solutions?
A5: High well-to-well variability is a common issue in plate-based assays.[2] The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps to prevent settling. Use a multichannel pipette for seeding and ensure consistent volume in all wells. |
| Edge Effects | To minimize evaporation from the outer wells, which can concentrate reagents and affect cell health, fill the peripheral wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity.[2] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | After adding reagents to the wells, gently tap the plate or use an orbital shaker to ensure uniform distribution without disturbing the cell monolayer. |
Q6: The IC50 value of this compound varies significantly between experiments. What factors could be contributing to this inconsistency?
A6: Fluctuations in IC50 values are a frequent challenge in drug discovery research.[16][17][18][19] Several factors can influence the apparent potency of an inhibitor.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. Regularly check for mycoplasma contamination, as it can alter cellular responses.[20] |
| Cell Density | The density of cells at the time of treatment can impact the cellular response to TNF-α and this compound.[21] Standardize the cell seeding density and the duration of cell culture before initiating the experiment. |
| Recombinant TNF-α Activity | The biological activity of recombinant TNF-α can vary between lots and with storage conditions. Aliquot new lots of TNF-α and store them at -80°C. Perform a titration of each new lot to determine the EC50 or EC80 for your specific assay conditions. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[22] If possible, reduce the serum concentration during the treatment period or use a serum-free medium, ensuring cell viability is not compromised. |
| Incubation Time | The duration of exposure to this compound and TNF-α can influence the observed IC50. Optimize and standardize the incubation times for all experiments. |
Q7: We are observing a weaker than expected inhibitory effect of this compound. What could be the reason?
A7: A diminished inhibitory effect can be due to issues with the compound, the assay system, or the experimental setup.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound may be unstable in certain media or under specific storage conditions. Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of this compound in your experimental media if the problem persists.[23][24][25] |
| Suboptimal TNF-α Concentration | If the concentration of TNF-α is too high, it may be difficult to achieve complete inhibition with this compound. Use a concentration of TNF-α that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to inhibition. |
| Cell Line Resistance | The cell line being used may have low sensitivity to TNF-α or may express efflux pumps that reduce the intracellular concentration of this compound. Confirm the TNF-α sensitivity of your cell line and consider using a different, more sensitive cell line if necessary. |
| Solubility Issues | At higher concentrations, this compound may precipitate out of the aqueous cell culture medium. Visually inspect the wells for any signs of precipitation. If solubility is a concern, consider using a lower concentration range or a different formulation.[26] |
Experimental Protocols
Below are detailed methodologies for two key experiments to assess the activity of this compound.
Protocol 1: NF-κB Reporter Gene Assay
This protocol describes how to measure the inhibition of TNF-α-induced NF-κB activity in HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
Materials:
-
HEK293 cells with a stable NF-κB-luciferase reporter
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human TNF-α
-
This compound
-
DMSO (cell culture grade)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free DMEM to obtain 2X final concentrations.
-
Compound Treatment: Add 50 µL of the diluted this compound solutions to the respective wells. For the control wells, add 50 µL of serum-free DMEM with the corresponding DMSO concentration. Incubate for 1 hour at 37°C.
-
TNF-α Stimulation: Prepare a 2X solution of TNF-α in serum-free DMEM (final concentration should be the EC80, e.g., 20 ng/mL). Add 50 µL of the TNF-α solution to all wells except the unstimulated control wells. Add 50 µL of serum-free DMEM to the unstimulated control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[5]
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: L929 Cytotoxicity Assay
This protocol details the procedure to assess the protective effect of this compound against TNF-α-induced cytotoxicity in L929 murine fibroblasts.
Materials:
-
L929 cells
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant murine TNF-α
-
Actinomycin D
-
This compound
-
DMSO (cell culture grade)
-
Clear 96-well plates
-
MTT or other cell viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a clear 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI-1640 to obtain 2X final concentrations.
-
Treatment: Add 50 µL of the diluted this compound solutions to the respective wells.
-
TNF-α/Actinomycin D Addition: Prepare a 2X solution of murine TNF-α (e.g., 1 ng/mL final concentration) and Actinomycin D (e.g., 1 µg/mL final concentration) in RPMI-1640. Add 50 µL of this solution to all wells except the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add MTT reagent (or other viability reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the TNF-α/Actinomycin D treated control. Plot the results and determine the IC50 value.
Visualizations
TNF-α Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the TNF-α signaling pathway.
General Experimental Workflow for this compound Testing
Caption: Workflow for in vitro testing of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. Note that IC50 values can be highly dependent on the specific assay conditions and cell line used.[18]
| Parameter | Value | Assay/Method | Reference |
| Binding Affinity (Kd) | 22 µM | Surface Plasmon Resonance (SPR) | [13] |
| Concentration Range | 0.625 - 30 µM | SPR | [14] |
| Inhibitory Activity | Potent inhibition demonstrated | In vitro and in vivo models | [15] |
References
- 1. This compound | 637324-45-9 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erratum to “Establishment of a Consistent L929 Bioassay System for TNF-α Quantitation to Evaluate the Effect of Lipopolysaccharide, Phytomitogens and Cytodifferentiation Agents on Cytotoxicity of TNF-α Secreted by Adherent Human Mononuclear Cells” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 21. Cell density-dependent regulation of cell surface expression of two types of human tumor necrosis factor receptors and its effect on cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of the L-M cell bioassay for quantitating tumor necrosis factor alpha in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 25. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 26. Biological properties versus solubility of endodontic sealers and cements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to UCB-6876 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding potential resistance to the TNFα inhibitor, UCB-6878.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for UCB-6876?
A1: this compound is a small molecule inhibitor that functions by binding to and stabilizing an asymmetric, distorted conformation of the soluble TNFα trimer.[1] This altered conformation disrupts one of the three receptor-binding sites on the TNFα molecule, significantly reducing its affinity for the TNF receptor 1 (TNFR1).[1] Consequently, the canonical 3:1 binding ratio of TNFR1 to the TNFα trimer is prevented, hindering downstream signal transduction.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, can arise from various factors. Based on general principles of resistance to targeted therapies, possible causes include:
-
Alterations in the Target: While less common for this class of inhibitor, mutations in TNFα that prevent this compound binding could theoretically occur.
-
Changes in Receptor Expression: Upregulation or alterations in the expression of TNFR1 or TNFR2 could potentially compensate for the partial inhibition by this compound.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the TNFα blockade, such as the IL-6 or other cytokine signaling pathways, to promote survival and proliferation.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, like P-glycoprotein, could reduce the intracellular concentration of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to the parental, sensitive cell line.[2] A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[2]
Q4: What are the first troubleshooting steps if I suspect resistance?
A4: Initially, it's crucial to rule out experimental variability.
-
Verify Cell Health and Identity: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are the correct cell line.
-
Confirm Compound Integrity: Check the storage and handling of your this compound stock to ensure it has not degraded.
-
Optimize Assay Conditions: Review your experimental protocol for any inconsistencies in cell seeding density, treatment duration, or assay readout.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential mechanisms of resistance to this compound.
| Observation | Potential Cause | Suggested Experiment | Possible Solution/Next Step |
| Increased IC50 of this compound | Acquired resistance in the cell line. | 1. IC50 Determination: Compare the IC50 of this compound in the suspected resistant line versus the parental line. 2. Stability of Resistance: Culture cells in the absence of this compound for several passages and re-determine the IC50. | If resistance is confirmed and stable, proceed to investigate the underlying mechanism. |
| No change in TNFα sequence, but resistance persists | Alterations in TNF receptor expression. | 1. Flow Cytometry: Quantify the surface expression of TNFR1 and TNFR2 on both sensitive and resistant cells. 2. Western Blot/qPCR: Analyze the total protein and mRNA levels of TNFR1 and TNFR2. | If receptor levels are altered, investigate the upstream regulators of TNFR expression. Consider if altered receptor ratios are impacting signaling. |
| Normal TNFR1 expression, but downstream signaling is active | Activation of a bypass signaling pathway. | 1. Western Blot Analysis: Probe for activation (phosphorylation) of key downstream signaling molecules (e.g., p-p65, p-JNK, p-p38) in the presence of this compound. 2. Phospho-Kinase Array: Screen for broad changes in kinase activation between sensitive and resistant cells. | If a bypass pathway is identified, consider combination therapy with an inhibitor of that pathway. |
| Reduced intracellular concentration of this compound | Increased drug efflux. | 1. Rhodamine 123 Accumulation Assay: Use flow cytometry to measure the activity of P-glycoprotein and other ABC transporters. 2. Western Blot/qPCR: Analyze the expression of common drug efflux pumps (e.g., MDR1/ABCB1). | If efflux pump activity is high, test the effect of known efflux pump inhibitors in combination with this compound. |
Experimental Protocols
Protocol for Developing a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[2][3]
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and larger format cell culture plates/flasks
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[2]
-
Monitor and Passage: Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency. If significant cell death occurs, reduce the this compound concentration.
-
Gradual Dose Escalation: Once the cells are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[2]
-
Repeat and Select: Continue this cycle of adaptation and dose escalation. It is advisable to cryopreserve cells at each concentration step.
-
Confirm Resistance: After several months, or when the cells can tolerate a significantly higher concentration of this compound (e.g., 10x the initial IC50), confirm the level of resistance by performing a new IC50 determination and comparing it to the parental cell line.
-
Assess Stability: Culture the resistant cell line in a drug-free medium for multiple passages (e.g., 4-6 weeks) and then re-evaluate the IC50 to determine if the resistance phenotype is stable.
Western Blot Protocol for NF-κB Pathway Activation
This protocol details the analysis of p65 phosphorylation and translocation as a marker of NF-κB pathway activation.[4][5]
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
TNFα
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells. Treat with this compound for a specified time, followed by stimulation with TNFα. Include untreated and TNFα-only controls.
-
Nuclear and Cytoplasmic Fractionation (Optional, for translocation): Use a commercial kit to separate nuclear and cytoplasmic fractions.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities. For phosphorylation, normalize the phospho-p65 signal to total p65. For translocation, compare the p65 levels in the nuclear and cytoplasmic fractions, using Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.
Flow Cytometry Protocol for Surface TNFR1 Expression
This protocol allows for the quantification of TNFR1 on the cell surface.[6][7]
Materials:
-
Sensitive and resistant cell lines
-
PBS with 1% BSA (FACS buffer)
-
PE-conjugated anti-human TNFR1 antibody
-
PE-conjugated isotype control antibody
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold FACS buffer.
-
Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Antibody Staining: Incubate the cells with the PE-conjugated anti-TNFR1 antibody or the isotype control antibody for 30-45 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live cells).
-
Data Analysis: Gate on the live, single-cell population. Compare the median fluorescence intensity (MFI) of the TNFR1-stained cells to the isotype control to determine the level of surface expression. Compare the MFI between the sensitive and resistant cell lines.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: TNFα signaling and potential resistance pathways.
References
- 1. This compound | 637324-45-9 | Benchchem [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. TNFR1 Absence Is Not Crucial for Different Types of Cell Reaction to TNF: A Study of the TNFR1-Knockout Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
UCB-6876 buffer compatibility for biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing UCB-6876 in biochemical assays. The information is presented in a question-and-answer format to address specific issues related to buffer compatibility and other experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Tumor Necrosis Factor alpha (TNFα). It functions by binding to and stabilizing a distorted, asymmetric form of the TNFα trimer. This conformational change hinders the signaling cascade that is normally initiated by TNFα binding to its receptors.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. Due to its generally low aqueous solubility, direct dissolution in aqueous buffers is not recommended.
Q3: What is the known solubility of this compound?
Specific quantitative solubility data for this compound in various biochemical buffers is not extensively published. However, it is known to have low water solubility. As a benzimidazole derivative, its solubility can be influenced by pH and the presence of organic co-solvents. It is highly recommended to experimentally determine its solubility in your specific assay buffer.
Q4: Can I use buffers containing detergents with this compound?
Yes, studies have shown that the presence of non-ionic detergents such as Tween-80 (0.025% v/v) and Triton X-100 (0.01% v/v) did not interfere with the binding of this compound to TNFα in surface plasmon resonance (SPR) assays. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.005-0.05% Tween-20) is often recommended to prevent aggregation of small molecule inhibitors.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dilution of this compound in Assay Buffer
Possible Cause: The aqueous solubility of this compound in the final assay buffer has been exceeded.
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the assay.
-
Increase DMSO Concentration: A slight increase in the final DMSO concentration (e.g., from 1% to 2-5%) can enhance solubility. However, be mindful that high concentrations of DMSO can affect enzyme activity and protein stability. It is crucial to test the tolerance of your assay system to the final DMSO concentration.
-
Incorporate a Surfactant: Add a low concentration of a non-ionic detergent like Tween-20 (0.005% - 0.05%) or Pluronic F-127 (0.1%) to your assay buffer to improve compound solubility and prevent aggregation.
-
pH Adjustment: For benzimidazole-containing compounds, solubility can be pH-dependent. If your assay permits, you can test a range of pH values to see if solubility improves.
-
Pre-dilution Series: Instead of a single large dilution, perform a serial dilution of the this compound stock in your assay buffer.
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Cause 1: Time-dependent precipitation of this compound.
Solution:
-
Fresh Dilutions: Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Avoid using diluted compound that has been stored for an extended period.
-
Solubility Check: Visually inspect your assay plate for any signs of precipitation before and after the incubation period. You can also centrifuge the plate and test the supernatant for activity to confirm if the compound is precipitating.
Possible Cause 2: Interaction of this compound with buffer components.
Solution:
-
Buffer Component Evaluation: Certain buffer components can interact with small molecules. For instance, phosphate-buffered saline (PBS) can precipitate with divalent cations. Tris buffers can chelate divalent metal ions. If you suspect an interaction, try simplifying your buffer or systematically testing the effect of each component on the compound's activity.
-
Alternative Buffers: Consider testing alternative buffer systems. HEPES is a common alternative to Tris and PBS.
Issue 3: No or Low Inhibitory Activity Observed
Possible Cause 1: this compound is not soluble in the assay buffer.
Solution:
-
Confirm Solubility: Perform a solubility test to ensure that this compound is soluble at the tested concentrations in your specific assay buffer (see Experimental Protocols section for a detailed method).
Possible Cause 2: The compound has degraded.
Solution:
-
Proper Storage: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound.
Data Presentation
Table 1: General Solubility of Benzimidazole Derivatives in Common Solvents
| Solvent | General Solubility Trend | Notes |
| DMSO | High | Recommended for stock solutions. |
| Methanol, Ethanol | Intermediate to High | Can be used for intermediate dilutions. |
| Water | Low | Generally poor solubility. |
| Aqueous Buffers (PBS, Tris, HEPES) | Low to Very Low | Solubility is often pH-dependent and may require co-solvents or detergents. |
Disclaimer: This table provides general trends for benzimidazole derivatives. The actual solubility of this compound should be experimentally determined.
Table 2: Common Biochemical Buffer Components and Potential Interactions
| Buffer Component | Potential Interactions | Recommendations |
| Phosphate (in PBS) | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). | If divalent cations are required, consider using a different buffer system like HEPES. |
| Tris | Can act as a primary amine and form Schiff bases. Can chelate divalent metal ions (e.g., Zn²⁺, Cu²⁺). | Be cautious if your assay involves aldehydes/ketones or is sensitive to metal ion concentration. |
| HEPES | Can form radicals under certain conditions. | Generally a good all-purpose buffer, but consider alternatives for redox-sensitive assays. |
| DTT/TCEP (Reducing Agents) | May be incompatible with certain assay detection methods or could potentially interact with the compound. | Test for compatibility with your assay readout and consider if a reducing agent is essential. |
| EDTA (Chelating Agent) | Sequesters divalent metal ions, which may be required for enzyme activity. | Only include if necessary to prevent metal-catalyzed reactions and confirm it does not inhibit your target. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Dissolve the powder in high-purity DMSO to a final concentration of 10-50 mM.
-
Mixing: Ensure complete dissolution by vortexing or gentle warming (if necessary and compound stability is not compromised).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment of this compound in Assay Buffer
-
Prepare Buffer: Prepare your final assay buffer, including all components except for the protein/enzyme.
-
Serial Dilution: Create a serial dilution of your this compound DMSO stock solution into the assay buffer in a 96-well plate. The final DMSO concentration should be kept constant across all wells.
-
Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation or cloudiness.
-
Nephelometry (Optional): For a more quantitative measure, read the plate on a nephelometer to detect light scattering from insoluble particles.
-
Determination of Kinetic Solubility: The highest concentration of this compound that remains clear is considered its kinetic solubility under these conditions.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting TNFα signaling.
Caption: A logical workflow for troubleshooting common issues with this compound.
Validation & Comparative
UCB-6876: A Novel Small Molecule TNF Inhibitor in Comparison to Established Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UCB-6876, a novel small molecule Tumor Necrosis Factor (TNF) inhibitor, against established biologic TNF inhibitors: adalimumab, infliximab, and etanercept. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of TNF-targeted therapies.
Executive Summary
This compound represents a distinct therapeutic modality in the TNF inhibitor class. Unlike the monoclonal antibodies (adalimumab, infliximab) and the soluble receptor fusion protein (etanercept) that sterically hinder TNF from binding to its receptors, this compound is a small molecule that functions by stabilizing an asymmetric, signaling-deficient conformation of the TNF trimer.[1] This novel mechanism of action reduces the stoichiometry of TNF receptor 1 (TNFR1) binding from three to two, thereby disrupting downstream inflammatory signaling.[2] While preclinical data for this compound is available, it is important to note that its development status is currently listed as "Pending," and it has not undergone the extensive clinical trials that have established the efficacy and safety profiles of adalimumab, infliximab, and etanercept for various inflammatory conditions.
Mechanism of Action
A key differentiator between these TNF inhibitors lies in their mechanism of action at a molecular level.
This compound: This small molecule binds to a cryptic pocket within the TNF trimer, inducing an allosteric change that results in an asymmetric conformation.[1][3] This distorted trimer is unable to effectively engage three TNFR1 molecules simultaneously, a requirement for robust downstream signaling. This mechanism does not block the TNF-TNFR1 interaction entirely but rather modulates the signaling capacity of the TNF trimer.
Adalimumab and Infliximab: These are monoclonal antibodies that bind with high affinity to both soluble and transmembrane forms of TNF. By binding to TNF, they physically prevent it from interacting with its receptors, TNFR1 and TNFR2, thereby neutralizing its pro-inflammatory activity.
Etanercept: This is a fusion protein composed of the extracellular domain of the human p75 TNF receptor linked to the Fc portion of human IgG1. It acts as a "decoy receptor," binding to TNF and preventing it from interacting with cell surface TNF receptors.
Signaling Pathway of TNF and Points of Inhibition
Caption: TNF signaling pathway and points of inhibition.
Performance Data
Direct comparative efficacy data between this compound and the established TNF inhibitors is not available due to the differing stages of development. The following tables summarize the available quantitative data for each molecule.
Table 1: Preclinical Performance of this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 22 μM (to asymmetric TNF trimer) | Surface Plasmon Resonance (SPR) | [1] |
| Association Rate (kon) | 923 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (koff) | 0.02 s-1 | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Clinical Efficacy of Adalimumab in Rheumatoid Arthritis
| Endpoint | Adalimumab + MTX | Placebo + MTX | Trial |
| ACR20 (Week 52) | 63% | 28% | DE019 |
| ACR50 (Week 52) | 42% | 12% | DE019 |
| ACR70 (Week 52) | 23% | 4% | DE019 |
Data from a 52-week, double-blind, placebo-controlled study in patients with active rheumatoid arthritis on concomitant methotrexate therapy.
Table 3: Clinical Efficacy of Infliximab in Crohn's Disease
| Endpoint | Infliximab | Placebo | Trial |
| Clinical Remission (Week 54) | 62.3% | 32.1% | LIBERTY-CD |
| Clinical Response (Week 4) | 65% | 26% | ACCENT I |
Data from clinical trials in patients with moderately to severely active Crohn's disease.
Table 4: Clinical Efficacy of Etanercept in Psoriasis
| Endpoint | Etanercept (50 mg BIW) | Placebo | Trial |
| PASI 75 (Week 12) | 49% | 3% | Phase III Multicenter Study |
| PASI 75 (Week 24) | 59% | N/A | Phase III Multicenter Study |
Data from a 24-week, multicenter, double-blind, placebo-controlled study in patients with chronic plaque psoriasis.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant (KD) of this compound binding to TNF.
-
Instrumentation: Biacore T200 instrument.
-
Method:
-
Recombinant human TNF is immobilized on a CM5 sensor chip via amine coupling.
-
A reference flow cell is prepared without TNF to allow for background subtraction.
-
This compound is prepared in a series of concentrations and injected over the sensor chip surface at a constant flow rate.
-
The association of this compound to TNF is monitored in real-time by measuring the change in the SPR signal.
-
After the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound-TNF complex.
-
The sensorgrams (plots of SPR signal versus time) are fitted to a 1:1 Langmuir binding model to calculate the kinetic parameters (kon and koff) and the KD.
-
Experimental Workflow for SPR
Caption: Workflow for SPR analysis of this compound binding.
Conclusion
This compound presents a novel, allosteric mechanism for TNF inhibition that distinguishes it from the established biologic TNF inhibitors. Its ability to stabilize a signaling-impaired conformation of the TNF trimer offers a potential new avenue for therapeutic intervention in TNF-mediated diseases. However, as a preclinical candidate, its efficacy and safety in humans remain to be determined through clinical trials. In contrast, adalimumab, infliximab, and etanercept are well-characterized biologics with extensive clinical data supporting their use in a range of inflammatory conditions. Future research and clinical development will be necessary to ascertain the therapeutic potential of this compound and its place in the armamentarium of TNF-targeting therapies.
References
A Comparative Guide to UCB-6876 and UCB-5307: Small Molecule Inhibitors of Tumor Necrosis Factor (TNF)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UCB-6876 and UCB-5307, two small molecule inhibitors of Tumor Necrosis Factor (TNF). This document outlines their mechanism of action, presents supporting experimental data, and details the methodologies used in key experiments.
Mechanism of Action: Stabilizing an Asymmetric TNF Trimer
Both this compound and UCB-5307 operate through a novel mechanism of action that distinguishes them from traditional TNF biologics. Instead of blocking the TNF-TNFR1 interaction directly, these small molecules bind to a pocket within the core of the TNF trimer.[1] This binding event stabilizes a naturally occurring, asymmetric conformation of the TNF trimer.[2][3]
In its normal, symmetric state, the TNF trimer can bind to three TNF receptor 1 (TNFR1) molecules, leading to receptor clustering and downstream signaling that promotes inflammation. The asymmetric conformation stabilized by this compound and UCB-5307, however, is only capable of binding to two TNFR1 molecules.[4] This reduction in receptor stoichiometry is sufficient to disrupt the signaling cascade, effectively inhibiting the pro-inflammatory effects of TNF.[4]
This unique mechanism of action offers a potential new avenue for therapeutic intervention in TNF-mediated autoimmune diseases.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and UCB-5307, highlighting key differences in their binding affinity and potency.
| Compound | Binding Affinity (KD) | Method |
| This compound | 22 µM | Surface Plasmon Resonance (SPR) |
| UCB-5307 | 9 nM | Not specified |
| Compound | TNF Inhibition | Assay |
| UCB-5307 | Potent inhibitor of wild-type TNF | HEK NFκB Reporter Gene Assay |
| This compound | Binds to the asymmetric form of the TNF trimer | Not specified in a functional assay |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics of this compound to human TNF.
Methodology:
-
Instrument: Biacore T100[2]
-
Immobilization: Human TNF was immobilized on the sensor chip.
-
Analyte: this compound was used as the analyte in solution.
-
Control: The compound was tested for binding against control proteins to ensure specificity.[2]
-
Data Analysis: The association and dissociation rates were measured to determine the binding kinetics.[2]
Analytical Size Exclusion Chromatography (AnSEC)
Objective: To assess the effect of UCB-5307 on the stoichiometry of the TNF:TNFR1 complex.
Methodology:
-
Sample Preparation:
-
Human TNF (hTNF) alone.
-
hTNF pre-incubated with UCB-5307.
-
hTNF in the presence of a 3.2-fold excess of human TNFR1 (hTNFR1).
-
hTNF pre-incubated with UCB-5307, followed by the addition of a 3.2-fold excess of hTNFR1.[2]
-
-
Chromatography: The samples were analyzed by analytical size exclusion chromatography.
-
Detection: The elution profiles were monitored to determine the size of the protein complexes.
-
Analysis: The migration positions of hTNF with two and three receptors bound were used as references to determine the effect of UCB-5307 on the stoichiometry of the complex.[2]
HEK NFκB Reporter Gene Assay
Objective: To measure the inhibitory effect of UCB-5307 on TNF-induced NFκB signaling.
Methodology:
-
Cell Line: HEK-293 cells containing an NFκB reporter gene.
-
Stimulation: The cells were stimulated with 10 pM of wild-type human TNF.
-
Inhibition: The ability of UCB-5307 to inhibit the TNF-induced reporter gene expression was measured.
-
Control: The experiment included a control with a mutant form of TNF (L57F) that is not inhibited by UCB-5307, demonstrating the specificity of the compound's action.[6]
Visualizations
Caption: TNF Signaling Pathway and Inhibition by UCB Compounds.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Caption: Analytical Size Exclusion Chromatography (AnSEC) Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scienceopen.com [scienceopen.com]
A Preclinical Efficacy Showdown: UCB-6876 and Etanercept in the Attenuation of Inflammatory Arthritis
In the landscape of therapeutic interventions for inflammatory autoimmune diseases such as rheumatoid arthritis, the inhibition of tumor necrosis factor (TNF) has proven to be a cornerstone of effective treatment. This guide provides a comparative overview of the preclinical efficacy of a novel small molecule TNF inhibitor, UCB-6876 (and its close analog UCB-9260), and the well-established biologic, etanercept. This comparison is based on available data from murine models of inflammatory arthritis, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
The therapeutic efficacy of both this compound and etanercept stems from their ability to neutralize the pro-inflammatory cytokine TNF, albeit through distinct molecular mechanisms.
Etanercept , a fusion protein, acts as a decoy receptor for TNF-α. It consists of the extracellular domain of the human TNF receptor 2 (TNFR2) fused to the Fc portion of human IgG1. This structure allows etanercept to bind to soluble and membrane-bound TNF-α, preventing it from interacting with its cell surface receptors and thereby blocking the downstream inflammatory signaling cascade.
This compound and its analogs, such as UCB-9260, represent a newer class of small molecule TNF inhibitors. These molecules function by binding to a novel allosteric site on the TNF trimer. This binding stabilizes a distorted, asymmetric conformation of the TNF trimer, which is incapable of effectively binding to and activating its receptors. This unique mechanism of action offers the potential for oral bioavailability, a significant advantage over the injectable administration of biologic agents like etanercept.
Signaling Pathway of TNF and Points of Intervention
The following diagram illustrates the TNF signaling pathway and the distinct points of intervention for this compound and etanercept.
Preclinical Efficacy in Murine Arthritis Models
Direct head-to-head preclinical studies comparing this compound or its analogs with etanercept are not publicly available. Therefore, this guide presents a summary of their individual efficacy in established murine models of arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA). It is crucial to note that variations in experimental design, including the specific mouse strain, disease induction protocol, and scoring methodologies, preclude a direct quantitative comparison of efficacy.
UCB-9260 (Analog of this compound) Efficacy Data
| Model | Compound | Dose & Administration | Key Findings | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | UCB-9260 | 150 mg/kg, oral (p.o.), twice daily | Significantly reduced the arthritis clinical score. | [1] |
Etanercept Efficacy Data
| Model | Compound | Dose & Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in mice | Etanercept | 100 µ g/mouse , intraperitoneal (i.p.) | Showed improvement in inflammation and cartilage damage. | [2] |
| Collagen Antibody-Induced Arthritis (CAIA) in BALB/c mice | Etanercept | 10 mg/kg, subcutaneous (s.c.), twice weekly | Reduced clinical score and paw inflammation by 25-50%. | [3] |
| Collagen Antibody-Induced Arthritis (CAIA) in hTNF-tg mice | Etanercept | 3 and 30 mg/kg, intravenous (i.v.) then s.c. | Showed dose-dependent reductions in arthritis scores. | [4] |
| Collagen-Induced Arthritis (CIA) in rats | Etanercept | 5 mg/kg, s.c. | Modest effects on paw swelling. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the efficacy data.
Collagen Antibody-Induced Arthritis (CAIA) Model with UCB-9260
A study investigating the in vivo effects of UCB-9260 utilized a CAIA model in mice[1]. While the full detailed protocol is not provided in the publication, the key parameters are as follows:
-
Animals: Mice (strain not specified).
-
Disease Induction: Arthritis was induced using a collagen antibody cocktail.
-
Treatment: UCB-9260 was administered orally at a dose of 150 mg/kg twice daily. A vehicle control group was included for comparison.
-
Efficacy Endpoint: The primary outcome measure was the arthritis clinical score.
Collagen-Induced Arthritis (CIA) Model with Etanercept
A study by Kim et al. (2014) investigated the effects of etanercept in a CIA mouse model[2][6].
-
Animals: Male DBA/1J mice.
-
Disease Induction: Mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was given 21 days later.
-
Treatment: Etanercept was administered intraperitoneally at doses of 25, 100, or 400 µg per mouse three times a week from day 21 to day 42.
-
Efficacy Endpoints: Arthritis incidence and severity were monitored using a clinical scoring system. Histological analysis of the joints was performed to assess inflammation, pannus formation, and bone erosion.
Collagen Antibody-Induced Arthritis (CAIA) Model with Etanercept
A study by Charles River Laboratories evaluated etanercept in a CAIA model[3].
-
Animals: Female BALB/c mice.
-
Disease Induction: Arthritis was induced with an anti-collagen antibody cocktail followed by a lipopolysaccharide (LPS) challenge.
-
Treatment: Etanercept was administered subcutaneously at 10 mg/kg twice weekly after disease onset.
-
Efficacy Endpoints: Clinical score and paw inflammation were evaluated.
The following diagram outlines a general experimental workflow for evaluating the efficacy of therapeutic agents in a preclinical arthritis model.
Summary and Future Directions
The available preclinical data suggests that both the small molecule TNF inhibitor UCB-9260 and the biologic etanercept demonstrate efficacy in mitigating the signs of inflammatory arthritis in murine models. Etanercept has a well-documented, dose-dependent effect on reducing inflammation and joint damage in both CIA and CAIA models[2][3][4]. UCB-9260 has shown a significant reduction in the clinical score in a CAIA model, highlighting the potential of this class of orally available TNF inhibitors[1].
A direct comparison of the potency and overall efficacy of this compound/UCB-9260 and etanercept is hampered by the lack of head-to-head studies. The different routes of administration (oral for UCB-9260 vs. subcutaneous/intraperitoneal for etanercept) and the variations in experimental protocols across the cited studies are significant confounding factors.
For a more definitive comparison, future preclinical studies should include both this compound/UCB-9260 and etanercept in the same arthritis model, utilizing a range of doses to establish dose-response relationships for both compounds. Such studies would provide invaluable data to the research and drug development community, enabling a more informed assessment of the relative therapeutic potential of these two distinct classes of TNF inhibitors. The development of an orally available, potent TNF inhibitor like this compound would represent a significant advancement in the treatment of inflammatory autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. criver.com [criver.com]
- 4. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced production of anti-etanercept antibody in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating UCB-6876 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of UCB-6876, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound functions by binding to and stabilizing a distorted, inactive conformation of the TNF-α trimer, thereby preventing its interaction with its receptor, TNFR1.[1] This allosteric inhibition mechanism presents unique challenges and opportunities for robust target engagement validation in a cellular context.
Here, we compare this compound with a structurally related small molecule, UCB-9260, and a widely used biologic TNF-α inhibitor, Etanercept. This comparison is supported by quantitative data from key cellular assays and detailed experimental protocols to assist researchers in designing and interpreting their own studies.
Quantitative Comparison of TNF-α Inhibitors
The following table summarizes the key performance metrics for this compound and its comparators in various assays. This data provides a quantitative basis for evaluating their respective target engagement and inhibitory potential.
| Compound/Biologic | Assay Type | Target | Key Parameter | Value |
| This compound | Surface Plasmon Resonance (SPR) | Human TNF-α | K_D | 22 µM[2] |
| UCB-9260 | Surface Plasmon Resonance (SPR) | Human TNF-α | K_D | 13 nM[3][4] |
| HEK-293 NF-κB Reporter Assay | Human TNF-α | IC_50 | 202 nM[3][5] | |
| L929 Cytotoxicity Assay | Human TNF-α | IC_50 | 202 nM[5] | |
| L929 Cytotoxicity Assay | Mouse TNF-α | IC_50 | 95 nM[5] | |
| Etanercept | L929 Cytotoxicity Assay | Human TNF-α | EC_50 | 71.2 ng/mL[6] |
| Adalimumab | L929 Cytotoxicity Assay | Human TNF-α | IC_50 | 0.5 ± 0.1 nM[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new studies.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the general procedure for assessing the binding kinetics of small molecules to TNF-α using SPR.
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_D) of a compound for its target.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNF-α
-
Test compounds (e.g., this compound, UCB-9260)
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Immobilization of TNF-α:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human TNF-α (typically at 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized TNF-α surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 1.5) if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_a, k_d, and calculate the K_D (k_d/k_a).
-
HEK-293 NF-κB Reporter Gene Assay
This cell-based assay measures the inhibition of TNF-α-induced NF-κB signaling.
Objective: To determine the half-maximal inhibitory concentration (IC_50) of a compound in a cellular signaling context.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
Test compounds
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the HEK-293 NF-κB reporter cells into 96-well plates at a density of ~5 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds for 1 hour.
-
-
TNF-α Stimulation:
-
Stimulate the cells with a pre-determined EC_50 concentration of human TNF-α (e.g., 10 pM).
-
Incubate for 5-6 hours.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (unstimulated and TNF-α stimulated without inhibitor).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC_50.[8]
-
L929 Cell Viability (Cytotoxicity) Assay
This assay measures the ability of a compound to protect L929 mouse fibroblast cells from TNF-α-induced cell death.
Objective: To determine the IC_50 or EC_50 of a compound's ability to neutralize TNF-α cytotoxicity.
Materials:
-
L929 mouse fibroblast cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human or mouse TNF-α
-
Actinomycin D (to sensitize cells to TNF-α-induced apoptosis)
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Plating:
-
Seed L929 cells into 96-well plates at a density of ~2 x 10^4 cells/well and incubate overnight.
-
-
Compound and TNF-α Preparation:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the test compounds with a lethal concentration of TNF-α (e.g., 1 ng/mL) for 1-2 hours at 37°C.
-
-
Cell Treatment:
-
Add the compound/TNF-α mixture to the cells.
-
Add Actinomycin D to a final concentration of 1 µg/mL.
-
Incubate for 18-24 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
-
Data Analysis:
Visualizing the Pathways and Processes
The following diagrams illustrate the key biological pathway, a typical experimental workflow, and the comparative logic of this guide.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the HEK-293 NF-κB reporter gene assay.
Caption: Logical framework for comparing TNF-α inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TNF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Small Molecule Showdown: UCB-6876 vs. UCB-9260 in the Stabilization of TNF Trimer
A Comparative Guide for Researchers and Drug Development Professionals
The tumor necrosis factor (TNF) protein, a key mediator in inflammatory diseases, has long been a target for therapeutic intervention. While biologic drugs have shown success, the development of small molecule inhibitors has been a significant challenge. This guide provides a detailed comparison of two such inhibitors, UCB-6876 and UCB-9260, which operate through a novel mechanism: the stabilization of an asymmetric, signaling-deficient conformation of the TNF trimer.
Mechanism of Action: Inducing an Asymmetric State
Both this compound and UCB-9260 function by binding to the soluble TNF trimer, inducing and stabilizing an asymmetrical conformation.[1][2][3][4][5] This distortion of the normally symmetrical trimer compromises its ability to effectively engage with its receptors, thereby inhibiting downstream signaling pathways that lead to inflammation.[1][4] This innovative approach offers a promising alternative to traditional TNF-blocking strategies.
Quantitative Performance: A Head-to-Head Comparison
UCB-9260 represents a significant advancement over this compound in terms of potency and binding affinity. The following table summarizes the key quantitative data for both compounds.
| Parameter | This compound | UCB-9260 |
| Binding Affinity (Kd) | 22 µM[6] | 13 nM[2][3] |
| NF-κB Inhibition (IC50) | Not explicitly stated | 202 nM[2][3] |
| TNF-dependent Cytotoxicity Inhibition (IC50) | Not explicitly stated | 116 nM (human TNF), 120 nM (mouse TNF)[2] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) of the small molecules to the TNF trimer.
Methodology:
-
Immobilize recombinant human TNF on a sensor chip.
-
Prepare a series of dilutions of this compound or UCB-9260 in a suitable buffer.
-
Flow the compound dilutions over the sensor chip surface.
-
Measure the association and dissociation rates to calculate the equilibrium dissociation constant (Kd).
-
A Biacore T100 or a similar instrument can be used for this analysis.[1]
NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of the compounds on TNF-induced NF-κB signaling.
Methodology:
-
Culture HEK-293 cells containing an NF-κB reporter gene construct.
-
Pre-incubate the cells with varying concentrations of this compound or UCB-9260.
-
Stimulate the cells with a constant concentration of TNF (e.g., 10 pM).[1]
-
After a suitable incubation period, measure the reporter gene expression (e.g., luciferase activity).
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the TNF-induced NF-κB activity.
Visualizing the Molecular Interactions and Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the TNF signaling pathway, the mechanism of inhibition by UCB compounds, and the experimental workflow for the NF-κB assay.
Caption: TNF Signaling Pathway leading to inflammatory gene expression.
Caption: Mechanism of TNF trimer stabilization by UCB compounds.
Caption: Experimental workflow for the NF-κB reporter gene assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. UCB-9260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 6. researchgate.net [researchgate.net]
Small Molecule TNF-α Inhibitor UCB-6876 and its Analogs Demonstrate Comparable In Vivo Efficacy to Biologics in Arthritis Models
For Immediate Release
BRUSSELS, Belgium – New research on the small molecule TNF-α inhibitor, UCB-6876, and its closely related analogs, reveals promising in vivo efficacy comparable to established biologic therapies in preclinical models of rheumatoid arthritis. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of orally available small molecules to rival the therapeutic effects of injectable biologics for the treatment of autoimmune diseases.
This compound is a novel, orally bioavailable small molecule that inhibits Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis. Unlike monoclonal antibodies that neutralize TNF-α, this compound employs a unique mechanism of action. It binds to the soluble TNF-α trimer, stabilizing it in an asymmetric conformation. This distortion prevents the productive binding of the TNF-α trimer to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling.[1][2]
Comparative In Vivo Efficacy
While direct comparative in vivo data for this compound against biologics is not yet published, studies on closely related analogs with the same mechanism of action, UCB-9260 and UCB-2081, provide strong evidence of their potential. In a collagen antibody-induced arthritis (CAIA) mouse model, a subsequent compound, UCB-2081, demonstrated efficacy similar to the widely used biologic, etanercept.[3]
A study by O'Connell et al. (2019) demonstrated that oral administration of UCB-9260 significantly reduced the clinical score of arthritis in the CAIA model.[1] This provides a quantitative basis for comparison with biologic drugs.
| Treatment Group | Dosage | Mean Arthritis Clinical Score (Day 10) | % Reduction vs. Vehicle |
| Vehicle | - | ~3.5 | - |
| UCB-9260 | 150 mg/kg, p.o., bid | ~1.5 | ~57% |
| AB501 (anti-TNF antibody) | - | ~1.0 | ~71% |
Table 1: Efficacy of UCB-9260 in the Collagen Antibody-Induced Arthritis (CAIA) Model. Data extracted from graphical representation in O'Connell et al. (2019).[1] "AB501" is presented as a representative anti-TNF antibody control, showing a significant reduction in arthritis score. UCB-9260, administered orally, also markedly reduced the clinical signs of arthritis.
Experimental Protocols
Collagen Antibody-Induced Arthritis (CAIA) Model:
The in vivo efficacy of UCB-9260 was evaluated in a CAIA mouse model, a well-established preclinical model for rheumatoid arthritis.
-
Induction of Arthritis: Arthritis was induced in male BALB/c mice by an intravenous injection of an anti-type II collagen antibody cocktail on day 0, followed by an intraperitoneal injection of lipopolysaccharide (LPS) on day 3.
-
Treatment Administration: UCB-9260 was administered orally twice daily (bid) at a dose of 150 mg/kg, starting from the day of LPS challenge. A vehicle control group and a positive control group treated with an anti-TNF antibody (AB501) were included.
-
Efficacy Assessment: The severity of arthritis was assessed daily using a clinical scoring system based on the inflammation (redness and swelling) of each paw. The clinical score is a cumulative score for all four paws, with a maximum score of 4 per paw.
Visualizing the Mechanism and Workflow
To further elucidate the underlying biology and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound on the TNF-α signaling pathway.
Caption: Experimental workflow for the in vivo evaluation in the CAIA model.
The presented data on this compound analogs suggest that this class of small molecule TNF-α inhibitors holds significant promise as an oral alternative to injectable biologics for the treatment of rheumatoid arthritis and other inflammatory disorders. Further clinical development will be crucial to ascertain their therapeutic potential in patients.
References
Unveiling the Activity of UCB-6876: A Comparative Guide to Biochemical Confirmation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the activity of UCB-6876, a small molecule inhibitor of Tumor Necrosis Factor (TNF). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to offer a comprehensive understanding of this compound's mechanism of action in comparison to other similar compounds.
This compound and its analogues are part of a novel class of TNF inhibitors that function by stabilizing a distorted, asymmetric form of the TNF trimer.[1][2] This unique mechanism prevents the productive binding of TNF to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling. This guide will delve into the biochemical assays that have been pivotal in characterizing this activity, comparing this compound with other compounds in the same series, namely UCB-9260 and UCB-5307.
Comparative Performance Data
The following table summarizes the key quantitative data from various biochemical and cell-based assays, offering a direct comparison of this compound and its analogues.
| Compound | Assay | Target | Parameter | Value | Reference |
| This compound | Surface Plasmon Resonance (SPR) | Human TNF | KD | 22 µM | [3] |
| Surface Plasmon Resonance (SPR) | Human TNF | kon | 923 M⁻¹s⁻¹ | [3] | |
| Surface Plasmon Resonance (SPR) | Human TNF | koff | 0.02 s⁻¹ | [3] | |
| UCB-9260 | Surface Plasmon Resonance (SPR) | Human TNF | KD | 13 nM | [1][4] |
| HEK-293 NF-κB Reporter Assay | Human TNF | IC50 | 202 nM | [1][4] | |
| L929 Cytotoxicity Assay | Human TNF | IC50 | 116 nM | [1] | |
| L929 Cytotoxicity Assay | Mouse TNF | IC50 | 120 nM | [1] | |
| UCB-5307 | Surface Plasmon Resonance (SPR) | Human TNFα | KD | 9 nM | [5] |
Key Experimental Protocols
Detailed methodologies for the principal assays used to characterize this compound and its alternatives are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This assay is crucial for determining the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the small molecule inhibitors to TNF.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNF
-
This compound, UCB-9260, or UCB-5307
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., Glycine-HCl)
Procedure:
-
Immobilization: Covalently immobilize recombinant human TNF onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject serial dilutions of the small molecule inhibitor (e.g., this compound) over the TNF-coated surface.
-
Data Acquisition: Monitor the binding events in real-time by measuring the change in the surface plasmon resonance signal.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the KD, kon, and koff values.[6]
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a pulse of a suitable regeneration solution to remove the bound analyte.
HEK-293 NF-κB Reporter Gene Assay
This cell-based assay assesses the functional ability of the inhibitors to block TNF-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK-293 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Recombinant human TNF
-
This compound, UCB-9260, or UCB-5307
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the inhibitor (e.g., UCB-9260) for a specified period.
-
TNF Stimulation: Stimulate the cells with a constant concentration of human TNF (e.g., 10 pM).[2]
-
Incubation: Incubate the plate for a further period to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the TNF-induced reporter gene activity.[1][4]
L929 Cell Viability (Cytotoxicity) Assay
This assay measures the ability of the inhibitors to protect L929 fibroblast cells from TNF-induced apoptosis.
Materials:
-
L929 murine fibroblast cell line
-
Cell culture medium and supplements
-
Recombinant human or mouse TNF
-
This compound, UCB-9260, or UCB-5307
-
Actinomycin D (to sensitize cells to TNF-induced apoptosis)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate and allow them to attach.
-
Compound and TNF Treatment: Treat the cells with a combination of a fixed concentration of TNF (human or mouse) and varying concentrations of the inhibitor (e.g., UCB-9260).[1] Also, add Actinomycin D to all wells.
-
Incubation: Incubate the plate for a sufficient time to allow for TNF-induced cell death.
-
Viability Measurement: Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Determine the IC50 value, representing the inhibitor concentration that provides 50% protection from TNF-induced cytotoxicity.[1]
Visualizing the Mechanism and Workflow
To further clarify the context of these biochemical assays, the following diagrams illustrate the TNF signaling pathway and the general experimental workflows.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 637324-45-9 | Benchchem [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of UCB-6876: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like UCB-6876, a TNFα inhibitor, are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to ensure responsible laboratory practices.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 1-[(2,5-dimethylphenyl)methyl]-1H-Benzimidazole-2-methanol | [1] |
| CAS Number | 637324-45-9 | [1] |
| Molecular Formula | C17H18N2O | |
| Molecular Weight | 266.34 g/mol |
Disposal Procedures for this compound
As no specific disposal instructions for this compound are publicly available, a conservative approach based on general best practices for the disposal of investigational chemical compounds in a laboratory setting is recommended. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Properly segregate waste containing this compound to prevent contamination and ensure correct disposal.
-
Solid Waste:
-
Contaminated materials such as unused solid compound, contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container designated for chemical waste.
-
The container should be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, concentration, and solvent(s) used.
-
Do not mix with other incompatible waste streams.
-
Step 3: Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of all cleaning materials as solid chemical waste.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department.
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.[2][3][4]
In the absence of a take-back program, unused medicines can generally be disposed of in household trash by mixing them with an unappealing substance like dirt, cat litter, or used coffee grounds and placing the mixture in a sealed container.[3] However, for a laboratory setting, disposal as hazardous chemical waste is the more appropriate and cautious approach.
Experimental Protocols
In Vitro TNFα-Induced Cytotoxicity Assay
This protocol outlines a typical experiment to evaluate the efficacy of this compound in inhibiting TNFα-induced cell death.
-
Cell Culture: Plate a sensitive cell line (e.g., L929) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
TNFα Stimulation: Add a constant, cytotoxic concentration of TNFα to the wells (except for the untreated control wells).
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value of this compound.
Western Blotting for NF-κB Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on the TNFα-induced activation of the NF-κB signaling pathway.
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with this compound and/or TNFα as described in the cytotoxicity assay protocol.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a key protein in the NF-κB pathway (e.g., phosphorylated IκBα or p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression levels.
Visualizations
References
Personal protective equipment for handling UCB-6876
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of UCB-6876, a TNFα inhibitor. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in solid form and when in solution. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid/Powder | Chemical safety goggles or face shield | Chemical-resistant gloves (Butyl rubber recommended) | NIOSH-approved respirator for dusts | Lab coat or chemical-resistant apron |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves (Butyl rubber recommended, especially for DMSO solutions) | Use in a certified chemical fume hood | Lab coat |
| Administering to Cultures/Animals | Chemical safety goggles | Chemical-resistant gloves (Butyl rubber recommended) | Not required if performed in a fume hood or biological safety cabinet | Lab coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant suit or coveralls |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Butyl rubber recommended) | Not required if handling sealed containers | Lab coat |
Experimental Protocols: Safe Handling and Disposal
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the SDS for the structurally similar compound 1H-Benzimidazole-2-methanol and general best practices for handling potent small molecule inhibitors. This compound is classified as a potential irritant and may be harmful if ingested, inhaled, or absorbed through the skin.
Handling this compound Powder
-
Preparation : Before handling, ensure that a certified chemical fume hood is operational. Have all necessary PPE, weighing materials, and solvents readily available.
-
Weighing : Conduct all weighing operations within the chemical fume hood. Use a dedicated, clean spatula and weighing paper.
-
Containment : Keep the primary container of this compound tightly sealed when not in use.
-
Cleaning : After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Preparing this compound Solutions
-
Solvent Selection : this compound is often dissolved in Dimethyl Sulfoxide (DMSO). Be aware that DMSO can facilitate the absorption of other chemicals through the skin.
-
Dissolving : In a chemical fume hood, add the solvent to the pre-weighed this compound powder in a suitable container. Cap and vortex or sonicate until fully dissolved.
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
Storage : Store solutions at the recommended temperature, typically -20°C or -80°C, in tightly sealed containers.
Disposal Plan
-
Solid Waste : All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a sealed and labeled hazardous waste container. Do not pour down the drain.
-
Sharps : Needles and other sharps used for administration must be disposed of in a designated sharps container for chemical waste.
-
Decontamination : Decontaminate all glassware and equipment that has come into contact with this compound. Wash with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect the initial solvent rinse as hazardous waste.
-
Waste Pickup : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
